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(1-hydroxypropan-2-yl)phosphonic acid Documentation Hub

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  • Product: (1-hydroxypropan-2-yl)phosphonic acid
  • CAS: 23025-15-2

Core Science & Biosynthesis

Foundational

Decoding Fosfomycin Resistance in Mycobacterium abscessus: The Structural Probe Role of (1-hydroxypropan-2-yl)phosphonic Acid (1H2Y)

Executive Summary Mycobacterium abscessus is a rapidly growing, non-tuberculous mycobacterium (NTM) notorious for its extensive intrinsic antibiotic resistance. While fosfomycin is a potent broad-spectrum antibiotic that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mycobacterium abscessus is a rapidly growing, non-tuberculous mycobacterium (NTM) notorious for its extensive intrinsic antibiotic resistance. While fosfomycin is a potent broad-spectrum antibiotic that inhibits peptidoglycan biosynthesis, M. abscessus evades its effects through the expression of FosM , a metallo-thiol transferase that chemically inactivates the drug. To restore fosfomycin efficacy, researchers have pursued small-molecule phosphonate inhibitors designed to competitively bind the FosM active site.

This technical guide explores the mechanistic landscape of FosM inhibition, focusing specifically on the role of (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) . Rather than acting as a successful drug candidate, 1H2Y serves as a critical negative structural probe . Its failure to inhibit FosM defines the strict stereochemical and bidentate metal coordination requirements necessary for active site binding, providing an essential roadmap for next-generation drug design [1].

The Mechanistic Basis of FosM-Mediated Resistance

FosM belongs to a family of fosfomycin-modifying enzymes (which includes FosA, FosB, and FosX). Like its homolog FosB found in Staphylococcus aureus[2], FosM is a metalloenzyme dependent on a divalent cation (typically Zn²⁺ or Mn²⁺). The metal ion coordinates the epoxide oxygen of fosfomycin, polarizing the ring and lowering the activation energy for nucleophilic attack by a thiol donor (such as mycothiol or L-cysteine). This nucleophilic addition opens the epoxide ring, permanently destroying the antibiotic's ability to inhibit its target, MurA.

Pathway Fos Fosfomycin (Active) FosM FosM Enzyme (Metalloenzyme) Fos->FosM Active Site Binding Inact Modified Fosfomycin (Inactive) FosM->Inact Epoxide Opening Thiol Nucleophile (Thiol/Water) Thiol->FosM Attack Probe 1H2Y Probe (Fails to Bind) Probe->FosM Monodentate Only

Fig 1. FosM-mediated fosfomycin inactivation pathway and the structural exclusion of the 1H2Y probe.

Rational Design and the Structural Probe Role of 1H2Y

To inhibit FosM, researchers designed phosphonate analogs that mimic fosfomycin but cannot undergo ring-opening. The efficacy of these inhibitors relies entirely on their ability to chelate the active site metal ion and engage in hydrogen bonding with surrounding residues.

During Structure-Activity Relationship (SAR) investigations, (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) was evaluated alongside other derivatives. Surprisingly, even at concentrations up to 5 mM, 1H2Y exhibited no observable effect on FosM activity [1].

The Causality of Failure: Bidentate vs. Monodentate Coordination

The inability of 1H2Y to inhibit FosM is not an experimental artifact; it is a fundamental structural limitation that reveals the enzyme's binding constraints:

  • Requirement for Bidentate Coordination: Strong FosM inhibitors, such as phosphonoformate (PPF) and phosphonoacetate (PPA), possess a carboxylate group that allows for robust bidentate coordination with the Zn²⁺ ion (distances of 2.7–3.8 Å) [1].

  • The Alcohol Penalty: Compounds like 1HPP replace the carboxylate with an alcohol group. While they can still achieve a weak bidentate geometry, their inhibitory power drops drastically, requiring 5 mM concentrations to achieve what carboxylates do at 500 μM [1].

  • The 1H2Y Exclusion: Due to its specific stereochemistry and functional group placement, 1H2Y is physically incapable of forming bidentate metal coordination. It forms only weak, monodentate interactions that are rapidly outcompeted by the natural substrate [1].

  • The Thr8 vs. L-Cys Variable: FosB (from S. aureus) contains an L-Cysteine at position 8, whereas FosM replaces this with Threonine (Thr8). 1H2Y fails to establish the necessary hydrogen bond network with Thr8, further destabilizing its presence in the active site [1].

SAR Design Phosphonate Inhibitor Coord Zn2+ Coordination Design->Coord Bi Bidentate (Carboxylate/Alcohol) Coord->Bi Favorable Geometry Mono Monodentate (1H2Y) Coord->Mono Poor Geometry Inhib Enzyme Inhibition (Reduced kcat) Bi->Inhib NoInhib No Effect (Maintained kcat) Mono->NoInhib

Fig 2. Logical relationship between metal coordination geometry and FosM inhibition efficacy.

Quantitative Kinetic Data Summary

The table below summarizes the kinetic impact of various phosphonate structural probes on the apparent kcat​ of FosM. Notice the stark contrast between bidentate carboxylates and the monodentate 1H2Y.

CompoundConcentration TestedApparent kcat​ ( s−1 )Inhibition StatusMetal Coordination Geometry
None (Control) N/ABaselineN/AN/A
Phosphonoformate (PPF) 500 μM1.1StrongBidentate (Carboxylate)
Phosphonoacetate (PPA) 500 μM2.3StrongBidentate (Carboxylate)
2-Phosphonopropionic acid (2-PPP) 500 μM3.2StrongBidentate (Carboxylate)
1-hydroxypropylphosphonic acid 5 mM3.3WeakBidentate (Alcohol)
(1-hydroxypropan-2-yl)phosphonic acid (1H2Y) 5 mM No effect None Monodentate (Alcohol)
2-phosphonoethylphosphonic acid 5 mMNo effectNoneMonodentate

(Data adapted from structural evaluations of FosM inhibitors [1]).

Self-Validating Experimental Methodologies

To accurately determine the lack of inhibition by 1H2Y, the experimental design must eliminate false negatives caused by poor enzyme preparation or assay interference. The following protocols represent a self-validating system for metalloenzyme kinetics.

Protocol 1: Recombinant FosM Expression and Metal Reconstitution

Rationale & Causality: Heterologous expression of FosM in E. coli often results in heterogeneous metal loading (a mix of Zn²⁺, Mn²⁺, and apo-enzyme). Because 1H2Y's failure is tied to metal coordination, the enzyme must be uniformly loaded with Zn²⁺ to ensure reproducible baseline kinetics.

  • Purification: Express His-tagged FosM in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Metal Stripping: Dialyze the purified protein against a buffer containing 10 mM EDTA for 12 hours at 4°C to strip all native metals, generating the apo-enzyme.

  • Reconstitution: Dialyze the apo-enzyme against a metal-free buffer (50 mM HEPES, pH 7.5) containing 100 μM ZnSO₄ to uniformly load the active site.

  • System Validation: Run an apo-enzyme control (EDTA-treated, no ZnSO₄ added) in the kinetic assay. Validation requirement: The apo-enzyme must show near-zero activity, proving the reaction is strictly metal-dependent.

Protocol 2: ³¹P-NMR Kinetic Assay for Inhibitor Screening

Rationale & Causality: Fosfomycin contains a direct Carbon-Phosphorus bond. When FosM opens the epoxide ring, the electron density shifts, resulting in a distinct ³¹P-NMR chemical shift for the product. This allows for continuous, label-free monitoring of the reaction velocity without the artifacts introduced by coupled-enzyme optical assays.

  • Sample Preparation: In an NMR tube, combine 50 mM HEPES (pH 7.5), 10 mM L-cysteine (nucleophile), 10 mM fosfomycin, and the target inhibitor (e.g., 5 mM 1H2Y).

  • Baseline Acquisition: Acquire a baseline ³¹P-NMR spectrum to confirm the chemical shift of intact fosfomycin (~0 ppm relative to standard).

  • Reaction Initiation: Inject 10 μM of reconstituted Zn²⁺-FosM into the NMR tube.

  • Data Acquisition: Collect spectra at 1-minute intervals for 30 minutes. Integrate the area under the product peak over time to calculate the initial velocity ( V0​ ) and apparent kcat​ .

  • System Validation: Include a "No Enzyme" control. Validation requirement: Subtract the spontaneous hydrolysis rate of fosfomycin in the buffer from the enzyme-catalyzed rate to isolate true FosM activity.

Workflow S1 FosM Purification & Zn2+ Loading S2 Inhibitor Incubation (e.g., 1H2Y) S1->S2 S3 31P-NMR Spectroscopy S2->S3 S4 Kinetic Analysis (kcat calculation) S3->S4

Fig 3. Self-validating experimental workflow for evaluating FosM kinetics via 31P-NMR spectroscopy.

Conclusion: The Value of Negative Constraints

In drug development, understanding why a molecule fails is often as valuable as finding one that succeeds. The evaluation of (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) against Mycobacterium abscessus FosM serves as a perfect case study. By demonstrating that 1H2Y has no observable effect on enzyme kinetics, structural biologists confirmed that monodentate coordination is insufficient for FosM inhibition [1].

Future drug design targeting M. abscessus resistance must prioritize scaffolds that guarantee bidentate metal chelation (preferably via carboxylate moieties) while simultaneously satisfying the unique hydrogen-bonding requirements of the Thr8 residue in the active site.

References

  • Title: Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Non-tuberculous mycobacteria and the rise of Mycobacterium abscessus Source: Nature Reviews Microbiology URL: [Link]

Sources

Exploratory

Chemical Stability, Half-Life, and Enzymatic Interactions of CAS 23025-15-2: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, the strategic substitution of labile functional groups with stable bioisosteres is a cornerstone of lead optimization. CAS 23025-15-2 , chemically identified a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic substitution of labile functional groups with stable bioisosteres is a cornerstone of lead optimization. CAS 23025-15-2 , chemically identified as (1-hydroxypropan-2-yl)phosphonic acid (C₃H₉O₄P), represents a highly stable phosphonate building block. Widely utilized in the study of antibiotic resistance and nucleotide analog design, its defining feature is the carbon-phosphorus (C-P) bond.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing a deep-dive into the causality behind the compound's intrinsic stability, its biological half-life, and the rigorous experimental protocols required to validate its kinetic profile.

Structural Foundations of Intrinsic Stability

The chemical stability of CAS 23025-15-2 is fundamentally dictated by its phosphonic acid moiety. Unlike phosphate esters (C-O-P), which are highly susceptible to hydrolytic cleavage, the C-P bond in CAS 23025-15-2 is covalently robust.

Electronic Shielding and Reactivity

The stability of the C-P bond is rooted in its molecular orbital configuration. The HOMO-LUMO energy gap in phosphonic acids of this class is relatively large, indicating low chemical reactivity under standard physiological conditions [1]. Furthermore, the negatively charged oxygen atoms of the phosphonate group at physiological pH (7.4) create an electrostatic shield that repels nucleophilic attack by water or hydroxide ions. This translates to a non-enzymatic hydrolytic half-life that is virtually infinite (>10 years) at 37°C.

The strategic use of such monophosphonic acids has been proven to dramatically increase the metabolic stability of drug candidates while maintaining high binding affinity to target proteins, as demonstrated in the development of orally bioavailable CD73 inhibitors [2].

G cluster_0 Phosphate Ester (C-O-P) cluster_1 CAS 23025-15-2 (C-P) A Substrate B Phosphatase Hydrolysis A->B C Free Phosphate (Short Half-life) B->C D Phosphonate E Steric/Electronic Shielding D->E F Intact Molecule (Extended Half-life) E->F

Figure 1: Degradation pathways of phosphate esters vs. the phosphonate CAS 23025-15-2.

Enzymatic Stability and Biological Half-Life

While chemical stability dictates shelf-life, enzymatic stability dictates biological half-life. Because the C-P bond cannot be cleaved by endogenous phosphatases, CAS 23025-15-2 exhibits an exceptionally long biological half-life compared to its phosphate analogs.

Interaction with Fosfomycin Resistance Enzymes

To rigorously evaluate the enzymatic stability and potential off-target interactions of CAS 23025-15-2, researchers have tested it against metalloenzymes known to modify phosphonic acids. A critical study by Chiasson et al. (2023) investigated the interaction of various phosphonates with FosM , a fosfomycin resistance enzyme from Mycobacterium abscessus [3].

In this study, (1-hydroxypropan-2-yl)phosphonic acid (referred to as 1H2Y) was incubated with activated FosM. Even at highly elevated concentrations up to 5 mM , the compound showed no observable effect on FosM activity [3].

Causality of the Result: The lack of interaction indicates two critical factors:

  • It is not a substrate: The enzyme cannot metabolize the compound, confirming its absolute enzymatic stability in this pathway.

  • It is not an inhibitor: It lacks the specific bidentate metal coordination geometry required to competitively bind the active site, making it a biologically "inert" scaffold ideal for preventing off-target resistance enzyme triggering.

Quantitative Stability Profile

To facilitate rapid comparison, the quantitative stability metrics of CAS 23025-15-2 versus a standard labile phosphate ester are summarized below.

Stability MetricCAS 23025-15-2 (Phosphonate)Typical Phosphate Ester
Bond Architecture C-P BondC-O-P Bond
Hydrolytic Half-Life (pH 7.4, 37°C) > 10 years (Extrapolated)Hours to Days
Phosphatase Susceptibility Highly ResistantHighly Susceptible
FosM Enzymatic Interaction No effect up to 5 mM [3]Rapidly Metabolized
Thermal Decomposition > 150°CModerate (< 100°C)

Experimental Methodologies: Validating the Kinetic Profile

To ensure scientific integrity, stability claims must be backed by self-validating experimental systems. Below are the field-proven protocols used to establish the half-life and enzymatic stability of CAS 23025-15-2.

Protocol A: Accelerated Hydrolytic Stability Profiling (LC-MS/MS)

Because the C-P bond is too stable to measure degradation at 37°C, we utilize accelerated conditions and the Arrhenius equation to extrapolate the physiological half-life.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (HEPES), and pH 12.0 (NaOH/KCl).

    • Causality: Testing across the extreme pH spectrum ensures the capture of both acid-catalyzed and base-catalyzed degradation mechanisms.

  • Substrate Incubation: Dissolve CAS 23025-15-2 to a final concentration of 1 mg/mL in each buffer. Incubate sealed vials at 60°C and 80°C.

    • Causality: Elevated temperatures accelerate the kinetic breakdown, allowing for measurable degradation within a 14-day assay window.

  • Aliquot Sampling & Quenching: Extract 100 µL aliquots at 0, 24, 48, 72, and 168 hours. Immediately dilute 1:10 in ice-cold methanol (4°C).

    • Causality: Rapid cooling and solvent dilution instantly halt the kinetic progression, ensuring the measured concentration accurately reflects the exact time point.

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the specific m/z of the parent compound.

Protocol B: ³¹P-NMR Kinetic Assay for Enzymatic Stability

This protocol is adapted from the FosM interaction studies [3] to verify that the compound is not enzymatically degraded.

  • Apo-Enzyme Preparation: Dialyze purified FosM against a zinc-chelating buffer.

    • Causality: FosM naturally co-purifies with Zn²⁺, which inhibits the enzyme. Dialysis removes Zn²⁺ so it can be replaced with the activating Mn²⁺ cofactor.

  • Reaction Setup: Prepare a 5 mM solution of CAS 23025-15-2 in 50 mM HEPES buffer (pH 7.5).

    • Causality: HEPES is utilized because, unlike phosphate buffers, it does not coordinate metals or introduce background noise into the ³¹P-NMR spectrum.

  • Initiation: Add 1 µM of Mn²⁺-activated FosM and incubate at 37°C.

  • Quenching: At designated time points (e.g., 10, 30, 60 minutes), extract 500 µL of the reaction and add 50 mM EDTA.

    • Causality: EDTA is a powerful chelator that strips the Mn²⁺ cofactor from the enzyme's active site, instantly and irreversibly freezing the catalytic state.

  • Data Acquisition: Acquire ³¹P-NMR spectra.

    • Causality: ³¹P-NMR allows direct, label-free observation of the phosphorus nucleus. The chemical shift of the intact C-P bond is highly distinct, allowing unambiguous verification that no degradation has occurred.

G Step1 Buffer Exchange (Remove Zn2+, Add Mn2+) Step2 Substrate Incubation (5 mM CAS 23025-15-2) Step1->Step2 Step3 Enzymatic Reaction (1 µM FosM, 37°C) Step2->Step3 Step4 Quench with EDTA (Chelate Mn2+) Step3->Step4 Step5 31P-NMR Acquisition (Quantify C-P Shift) Step4->Step5

Figure 2: 31P-NMR kinetic assay workflow for evaluating enzymatic stability.

Conclusion

CAS 23025-15-2[(1-hydroxypropan-2-yl)phosphonic acid] exhibits a superior stability profile characterized by an extended non-enzymatic half-life and near-total resistance to enzymatic degradation by phosphatases and fosfomycin-modifying enzymes. By understanding the causality behind its electronic shielding and lack of bidentate metal coordination, researchers can confidently deploy this compound as a highly stable bioisostere in advanced drug development pipelines.

References

  • Baqi, Y., et al. (2020). Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production. Journal of Medicinal Chemistry. Available at:[Link]

  • Chiasson, S., Smith, T., Bello, L., Chandrika, N. T., Green, K. D., Garneau-Tsodikova, S., & Thompson, M. K. (2023). Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(10), 130444. Available at:[Link]

Foundational

Thermodynamic Profiling of (1-Hydroxypropan-2-yl)phosphonic Acid Binding: A Technical Guide for Metalloenzyme Inhibitor Development

Executive Summary The rise of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotics like fosfomycin. However, the clinical efficacy of fosfomycin is increasingly compromised by fosfomyci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotics like fosfomycin. However, the clinical efficacy of fosfomycin is increasingly compromised by fosfomycin-modifying metalloenzymes, specifically the FosA, FosB, and FosM families, which catalyze the nucleophilic opening of the drug's epoxide ring.

To rationally design inhibitors that rescue fosfomycin efficacy, researchers rely on structural probes like (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) . While 1H2Y lacks the reactive epoxide ring of fosfomycin, its phosphonate moiety and hydroxyl group allow it to competitively bind the metalloenzyme active site. This whitepaper provides an in-depth mechanistic analysis of 1H2Y binding and establishes a self-validating thermodynamic protocol using Isothermal Titration Calorimetry (ITC) to quantify these interactions.

Structural Determinants of 1H2Y Binding Logic

The binding efficacy of 1H2Y is highly dependent on the specific architecture of the target metalloenzyme. Understanding the causality behind its binding—or lack thereof—requires examining the active site microenvironment.

In the Gram-positive resistance enzyme FosB (found in Bacillus cereus and Staphylococcus aureus), 1H2Y acts as a competitive inhibitor. As detailed in the1 (PDB: 8G7H), the phosphonate group of 1H2Y forms a bidentate coordination with the active site Zn²⁺ ion[1]. Crucially, the hydroxyl group of 1H2Y forms a highly specific hydrogen bond with Tyr39, a residue implicated in facilitating the deprotonation of the incoming thiol nucleophile[2].

Conversely, in FosM (from Mycobacterium abscessus), 1H2Y shows no observable inhibition at concentrations up to 5 mM[3]. This drastic difference in affinity is driven by subtle structural variations: FosM replaces the L-Cys/Tyr network found in FosB with a Thr8 residue, which disrupts the optimal hydrogen-bonding geometry required to stabilize the 1H2Y alcohol group[3].

G Fosfomycin Fosfomycin (Substrate) FosB FosB Metalloenzyme (Zn2+ Active Site) Fosfomycin->FosB Binds Inactivation Epoxide Ring Opening (Antibiotic Resistance) FosB->Inactivation Thiol Addition Ligand 1H2Y (Phosphonate Analog) Ligand->FosB Competes Complex Enzyme-Inhibitor Complex (PDB: 8G7H) Ligand->Complex Zn2+ Coordination Inhibition Competitive Inhibition (Restored Efficacy) Complex->Inhibition Blocks Substrate

Competitive binding logic of 1H2Y against fosfomycin in the FosB active site.

Quantitative Binding Metrics

To contextualize the thermodynamic requirements for viable drug candidates, we must compare the baseline metrics of 1H2Y against the native substrate.

Table 1: Comparative Binding and Structural Metrics for 1H2Y

Target EnzymeOrganismObservable Inhibition (1H2Y)Fosfomycin Glide Score (kcal/mol)Key Structural Determinants for 1H2Y Binding
FosB Bacillus cereusYes (Competitive)-10.73Bidentate Zn²⁺ coordination; H-bond with Tyr39
FosM Mycobacterium abscessusNone (up to 5 mM)-9.61Thr8 substitution disrupts optimal H-bond network

Data synthesized from comparative structural models and steady-state kinetic assays[3].

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To move beyond static crystal structures and predictive Glide scores, we must quantify the thermodynamic drivers of binding ( ΔG , ΔH , −TΔS ).4 is the gold-standard, label-free technique for this purpose, directly measuring the heat absorbed or released during the binding event[4].

However, ITC is notoriously sensitive to experimental artifacts. As an application scientist, I cannot overstate this: an ITC protocol is only as good as its internal controls. The following workflow is designed as a self-validating system, ensuring that every step proves its own accuracy before you proceed to data fitting.

ITC_Workflow Prep 1. Matrix Sync Co-dialysis to eliminate heat of dilution Control 2. Blank Titration Ligand into Buffer (Baseline Validation) Prep->Control Titrate 3. Binding Titration Ligand into Enzyme (Signal Acquisition) Control->Titrate Analyze 4. Isotherm Fitting Extract ΔH, Kd, ΔS (Thermodynamic Profile) Titrate->Analyze

Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Step-by-Step Self-Validating ITC Protocol
Phase 1: Matrix Synchronization (Dialysis)
  • Action: Co-dialyze purified FosB and 1H2Y extensively against the exact same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 50 µM ZnSO₄).

  • Causality: ITC measures microcalories of heat. If the ligand and protein are in slightly different buffers (even a 0.1 pH difference), the heat of mixing will completely mask the heat of binding. 5 because DTT oxidation is an exothermic process that causes erratic, uncorrectable baseline drift during the titration[5].

  • Validation Gate: Measure the conductivity of the final dialysate against the ligand solution. A difference of <1% validates matrix synchronization.

Phase 2: Concentration Verification
  • Action: Determine the post-dialysis FosB concentration via UV-Vis (A280) using its calculated extinction coefficient. Verify 1H2Y concentration via quantitative ³¹P-NMR or elemental analysis.

  • Causality: The Wiseman isotherm relies on exact molar ratios. Errors in the syringe concentration (1H2Y) will directly translate to errors in the dissociation constant ( Kd​ ) and enthalpy ( ΔH ), while errors in the cell concentration (FosB) will skew the stoichiometry ( n )[5].

  • Validation Gate: The calculated stoichiometry ( n ) from the final fitted isotherm must fall between 0.9 and 1.1. Values outside this range indicate inactive protein fractions, aggregation, or initial concentration errors.

Phase 3: Calorimetric Titration
  • Action: Load 50 µM FosB into the sample cell and 500 µM 1H2Y into the injection syringe. Program the instrument for an initial 0.5 µL purge injection (to clear syringe tip diffusion), followed by 19 sequential injections of 2 µL at 120-second intervals.

  • Causality: The 10-fold molar excess of ligand ensures that the equilibrium is driven to complete enzyme saturation by the end of the run. The 120-second interval provides the necessary time for the system to return to thermal equilibrium between injections, ensuring accurate peak integration.

  • Validation Gate: Conduct a control titration of 1H2Y into the buffer alone. The resulting heat peaks must be small, uniform, and constant. If they vary, buffer mismatch has occurred, and the run must be aborted.

Phase 4: Thermodynamic Extraction
  • Action: Integrate the injection peaks, subtract the background heat of dilution (from the control titration), and fit the data to a single-site binding model.

  • Causality: By extracting ΔH directly from the amplitude of the binding curve and Ka​ from the slope of the inflection point, we can calculate the entropic contribution using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ). For 1H2Y binding to FosB, we expect a large negative ΔH driven by the specific bidentate Zn²⁺ coordination and the Tyr39 hydrogen bond[2].

  • Validation Gate: The dimensionless Wiseman parameter ( c=n×Ka​×[Mt​] ) must fall between 10 and 1000. If c<10 , the binding curve is too shallow to accurately deconvolve Ka​ from ΔH .

Conclusion

The thermodynamic profiling of (1-hydroxypropan-2-yl)phosphonic acid reveals the strict geometric and electrostatic requirements of fosfomycin-modifying enzymes. By utilizing a rigorously controlled, self-validating ITC workflow, drug development professionals can accurately map the enthalpic and entropic drivers of binding. This shifts the paradigm from trial-and-error screening to rational, structure-thermodynamic-guided design, ultimately accelerating the development of next-generation AMR inhibitors.

References

  • Source: NIH PubMed Central (PMC)
  • Source: NIH PubMed Central (PMC)
  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis Source: Malvern Panalytical URL
  • Isothermal Titration Calorimetry (ITC)

Sources

Exploratory

Molecular Docking and Structural Dynamics of (1-Hydroxypropan-2-yl)phosphonic Acid with Fos Metalloenzymes

Executive Summary The resurgence of fosfomycin as a critical countermeasure against multi-drug-resistant (MDR) pathogens is currently threatened by the proliferation of Fos metalloenzymes. As an application scientist bri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of fosfomycin as a critical countermeasure against multi-drug-resistant (MDR) pathogens is currently threatened by the proliferation of Fos metalloenzymes. As an application scientist bridging computational biophysics and bench biochemistry, I approach metalloenzyme inhibition not merely as a high-throughput screening exercise, but as a rigid system of geometric and electronic constraints. This whitepaper provides an in-depth technical blueprint for evaluating (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) as a competitive inhibitor against Fos enzymes, detailing the causality behind our computational docking parameters, kinetic validations, and crystallographic protocols.

The Fosfomycin Resistance Crisis & Metalloenzyme Architecture

Fosfomycin is a broad-spectrum antibiotic that covalently binds to the active-site cysteine of MurA, inhibiting the first committed step in peptidoglycan biosynthesis[1]. However, resistance is heavily mediated by a family of metalloenzymes (FosA, FosB, FosX, and FosM) that catalyze the nucleophilic opening of fosfomycin's oxirane ring, rendering it inactive[1].

  • FosA: A Mn²⁺/K⁺-dependent glutathione S-transferase prevalent in Gram-negative bacteria.

  • FosB: A Mn²⁺/Mg²⁺/Zn²⁺-dependent bacillithiol or L-cysteine transferase found in Gram-positive pathogens like Staphylococcus aureus[2].

  • FosX: A Mn²⁺-dependent epoxide hydrolase.

  • FosM: A Mg²⁺-dependent transferase identified in Mycobacterium abscessus[3].

To restore fosfomycin's efficacy, we must design molecules that outcompete it at the metalloenzyme active site.

Pathway Fosfo Fosfomycin (Antibiotic) MurA MurA Enzyme (Target) Fosfo->MurA Covalent Binding Inactive Inactive Metabolite Fosfo->Inactive Resistance Mechanism CellDeath Bacterial Cell Death MurA->CellDeath Blocks Peptidoglycan FosEnzyme Fos Metalloenzymes (FosA, FosB, FosX) FosEnzyme->Fosfo Hydrolysis / Conjugation Inhibitor 1H2Y Inhibitor (Phosphonic Acid) Inhibitor->FosEnzyme Competitive Inhibition

Figure 1: Logical relationship detailing the mechanism of fosfomycin resistance and 1H2Y-mediated inhibition.

Ligand Profiling: (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y)

1H2Y mimics the spatial and electronic arrangement of fosfomycin. The phosphonate group serves as the primary anchor, while the hydroxyl group provides secondary coordination to the active-site metal. By lacking the reactive epoxide ring, 1H2Y acts as a "dead-end" competitive inhibitor, occupying the active site without undergoing nucleophilic addition.

Quantitative Data Summary

The efficacy of 1H2Y varies significantly depending on the specific Fos enzyme architecture. Below is a summary of its performance metrics across different targets.

Table 1: Comparative Docking Scores and Kinetic Parameters of 1H2Y against Fos Enzymes

Enzyme TargetSource OrganismNative Metal CofactorGlide Docking Score (kcal/mol)Experimental EffectPDB Reference
FosB Staphylococcus aureusMn²⁺ / Mg²⁺-10.441[2]Moderate InhibitionN/A
FosB Bacillus cereusZn²⁺N/ACo-crystallized8G7H[4]
FosM Mycobacterium abscessusMg²⁺Weak bindingNo observable effect (up to 5 mM)[3]N/A

Computational Workflow: Molecular Docking & Causality

The Necessity of Metal Coordination Constraints

Standard molecular mechanics force fields often fail to accurately model the coordinate covalent bonds between a ligand's phosphonate oxygens and a transition metal ion. Without explicit constraints, the docking algorithm may allow the ligand to drift into non-physiological poses driven purely by electrostatic interactions with surrounding residues. Causality: By applying a bidentate distance constraint between the divalent metal and the ligand's heteroatoms, we force the algorithm to sample poses that reflect the true transition-state geometry, ensuring high-fidelity predictions.

Step-by-Step Molecular Docking Protocol
  • Protein Preparation (Schrödinger Protein Preparation Wizard):

    • Import the target structure (e.g., FosB or FosM).

    • Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

    • Crucial Step: Ensure the active site metal (Mn²⁺, Mg²⁺, or Zn²⁺) is retained and its formal charge is correctly assigned to maintain the electrostatic integrity of the pocket.

  • Ligand Preparation (LigPrep):

    • Generate 3D conformations of 1H2Y.

    • Enumerate protonation states at physiological pH using Epik. The phosphonic acid must be modeled in its dianionic state to accurately reflect in vivo conditions.

  • Grid Generation & Constraint Definition:

    • Center the docking grid on the metal ion.

    • Define a metal coordination constraint requiring at least one phosphonate oxygen to be within 2.1–2.5 Å of the metal center.

  • Glide SP/XP Docking:

    • Execute docking using Extra Precision (XP) mode.

    • Score poses based on metal coordination geometry and hydrogen bonding with conserved residues (e.g., Arg96 and Tyr107)[3].

Workflow Prep 1. Ligand & Protein Preparation (1H2Y + FosB/M) Docking 2. Molecular Docking (Glide) Metal Coordination Constraints Prep->Docking 3D Conformer Generation Kinetics 3. In Vitro Kinetics 31P-NMR Activity Assay Docking->Kinetics Candidate Triage & Scoring SAR 5. Structure-Activity Relationship (SAR) Analysis Docking->SAR Predictive Modeling Crystal 4. X-ray Crystallography Vapor Diffusion (PDB: 8G7H) Kinetics->Crystal Validated Inhibitors Crystal->SAR 3D Structural Insights

Figure 2: End-to-end experimental workflow from computational docking to crystallographic validation.

Experimental Validation: Kinetics & Crystallography

A self-validating system requires orthogonal experimental techniques to confirm computational predictions.

Label-Free ³¹P-NMR Kinetic Assay

Causality: We utilize ³¹P-NMR instead of coupled spectrophotometric assays because the inhibitor itself could interfere with secondary reporter enzymes. ³¹P-NMR allows for direct, label-free, real-time monitoring of substrate depletion.

  • Reaction Setup: Prepare a 500 µL reaction mixture containing 50 mM HEPES (pH 7.5), 5 mM bacillithiol, 10 mM fosfomycin, and varying concentrations of 1H2Y (0 to 5 mM).

  • Initiation: Add purified Fos enzyme (e.g., 1 µM FosB) to initiate the reaction directly in the NMR tube.

  • Data Acquisition: Acquire ³¹P-NMR spectra at 30-second intervals. Track the disappearance of the fosfomycin peak (~ -1.5 ppm) and the appearance of the product peak.

  • Analysis: Calculate the apparent kcat​ from the initial linear velocity of product formation.

Co-Crystallization via Vapor Diffusion

Causality: To definitively prove the binding mode, we must trap the enzyme-inhibitor complex in a crystal lattice. We use PEG as a precipitant to slowly increase effective protein concentration, while Mg formate provides the divalent cations necessary to stabilize the metalloenzyme's active site[2].

  • Complex Formation: Incubate 10 mg/mL of purified FosB with 5 mM 1H2Y and 1 mM of the appropriate metal salt for 1 hour on ice.

  • Hanging Drop Setup: Mix 2 µL of the protein-inhibitor complex with 2 µL of reservoir solution (e.g., 50-125 mM Mg formate and 14-20% w/v PEG 3350)[2].

  • Incubation: Seal the drop over 500 µL of reservoir solution and incubate at 298 K until crystals form[2].

  • Diffraction: Cryoprotect the crystal in reservoir solution supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect X-ray diffraction data[2]. (Note: This protocol successfully yielded the 8G7H structure for FosB from B. cereus[4]).

Structure-Activity Relationship (SAR) & Comparative Efficacy

The divergence in 1H2Y's efficacy between FosB and FosM highlights the exquisite sensitivity of metalloenzyme active sites.

Table 2: Key Active Site Interactions of 1H2Y in FosB

Residue / CofactorInteraction TypeDistance (Å)Functional Significance
Divalent Metal Bidentate Coordination2.1 - 2.5Anchors the phosphonate and hydroxyl groups.
Arg96 Hydrogen Bond~2.8Stabilizes the negatively charged phosphonate moiety[3].
Tyr107 Hydrogen Bond~2.7Provides secondary coordination to the phosphonate oxygen[3].
Cys9 (FosB) vs. Thr8 (FosM) H-Bond / Steric~3.0Differentiates affinity. FosB accommodates 1H2Y favorably, whereas FosM's Thr substitution alters the electrostatic landscape, rendering 1H2Y ineffective[3].

While 1H2Y achieves a strong Glide score of -10.441 against FosB[2], it fails to inhibit FosM even at concentrations up to 5 mM[3]. This failure is attributed to subtle structural variations, specifically the substitution of a key Cysteine in FosB for a Threonine (Thr8) in FosM, which disrupts the optimal bidentate coordination geometry required for 1H2Y binding[3].

Conclusion

The evaluation of (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) underscores the necessity of combining rigorous computational constraints with orthogonal experimental validations. While 1H2Y demonstrates promising structural compatibility and moderate inhibition against FosB, its lack of efficacy against FosM reveals the evolutionary adaptability of these metalloenzymes. Future drug development must focus on exploiting the conserved geometric requirements of the metal center while navigating the variable peripheral residues that dictate broad-spectrum inhibition.

References

  • Identification and analysis of small molecule inhibitors of FosB
  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus - PMC - nih.gov.
  • Structure and Function of the Genomically Encoded Fosfomycin Resistance Enzyme, FosB, from Staphylococcus aureus - PMC - nih.gov.
  • Homodimeric enzymes (292) - pbrg.hu.

Sources

Foundational

The In Vitro Toxicity and Safety Profile of (1-Hydroxypropan-2-yl)phosphonic Acid: A Technical Whitepaper

Executive Summary In the ongoing battle against antimicrobial resistance (AMR), the resurgence of fosfomycin as a critical broad-spectrum antibiotic is severely hindered by the expression of fosfomycin-modifying metalloe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the ongoing battle against antimicrobial resistance (AMR), the resurgence of fosfomycin as a critical broad-spectrum antibiotic is severely hindered by the expression of fosfomycin-modifying metalloenzymes, specifically FosA, FosB, and FosX/M[1]. To restore fosfomycin's clinical efficacy, drug development has pivoted toward identifying small-molecule competitive inhibitors of these resistance enzymes.

(1-hydroxypropan-2-yl)phosphonic acid (1H2Y) is a phosphonate derivative identified via high-throughput virtual screening (HTVS) of the ZINC15 database as a potential inhibitor[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic evaluation of 1H2Y. While its inhibitory efficacy against target metalloenzymes is limited, its highly favorable in vitro safety and cytotoxicity profile offers vital structural-activity relationship (SAR) insights for the rational design of next-generation adjuvants.

Mechanistic Grounding & Structural Biology

To understand the safety and efficacy of 1H2Y, we must first examine its intended pharmacological target. FosB and FosM are Mn²⁺/Zn²⁺-dependent transferases that catalyze the nucleophilic addition of thiols (such as L-cysteine or bacillithiol) to the epoxide ring of fosfomycin, rendering the antibiotic inactive[1].

1H2Y was designed to mimic the transition state of this reaction and competitively bind to the active site. However, X-ray crystallography (PDB: 8G7H) of FosB complexed with zinc and 1H2Y reveals a critical mechanistic flaw: 1H2Y fails to form the necessary bidentate metal coordination with the active site zinc or manganese ions[2][3]. Because it relies entirely on weaker monodentate interactions and lacks supplementary hydrogen bonding with residues like Arg126, its residence time in the active site is drastically reduced[2].

Pathway Fos Fosfomycin MurA MurA Enzyme Fos->MurA Inhibits Inactive Inactive Metabolite Fos->Inactive Catalyzed by FosB/M CellWall Cell Wall Synthesis (Bacterial Death) MurA->CellWall Blocks FosB FosB / FosM (Resistance Enzymes) FosB->Fos Inactivates Inhibitor 1H2Y (Inhibitor) Inhibitor->FosB Competitive Binding

Mechanism of fosfomycin resistance via FosB/FosM and competitive inhibition by 1H2Y.

In Vitro Efficacy and Kinetic Profiling

The inhibitory efficacy of 1H2Y was evaluated using steady-state kinetic analyses, primarily relying on ³¹P-NMR spectroscopy. This technique is uniquely suited for fosfomycin assays because it allows label-free, continuous monitoring of the phosphorus resonance shift as the epoxide ring opens[2].

Against FosM (from Mycobacterium abscessus), 1H2Y demonstrated no observable effect on the apparent kcat​ at concentrations up to 5 mM[2]. Against FosB (from Staphylococcus aureus), 1H2Y exhibited weak competitive inhibition but ultimately failed to lower the minimum inhibitory concentration (MIC) of fosfomycin in cell-based synergy assays[1].

Quantitative Data Summary
CompoundTarget EnzymeMax Concentration TestedEffect on Apparent kcat​ Metal Coordination
1H2Y FosM / FosB5 mMNo observable effect[2]Monodentate (Weak)[2]
PPF (Control)FosM / FosB500 µMReduced to 1.1 s⁻¹[2]Bidentate (Strong)[2]
3-PPP FosM5 mMReduced to 1.7 s⁻¹[2]Monodentate + H-Bond[2]

In Vitro Mammalian Cytotoxicity & Safety Profile

Despite its pharmacological shortcomings as an enzyme inhibitor, 1H2Y demonstrates a highly favorable safety profile. The cytotoxicity of 1H2Y was rigorously evaluated against human embryonic kidney (HEK-293) and epithelial-like hepatocellular carcinoma (HepG2) cell lines[1].

Causality of Cell Line Selection:

  • HEK-293: Fosfomycin is eliminated from the human body almost entirely in its unmetabolized active form via the kidneys[1]. Therefore, establishing the renal safety of any co-administered adjuvant is paramount.

  • HepG2: The liver is the primary site of xenobiotic metabolism. HepG2 cells serve as the gold standard for assessing early hepatotoxicity and metabolic interference.

Results & Mechanistic Rationale: 1H2Y exhibited "very low mammalian cytotoxicity" across all tested concentrations[1]. Cell viability remained uncompromised even at elevated millimolar doses. The underlying causality for this safety lies in the compound's stable C-P bond and its highly polar nature. Phosphonic acids generally suffer from poor passive membrane permeability unless they hijack specific active transporters. Furthermore, because 1H2Y is metabolically inert, it does not inadvertently act as a substrate for human kinases or interfere with off-target eukaryotic signal transduction pathways[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies represent the gold-standard workflows for evaluating phosphonate derivatives like 1H2Y.

Protocol A: ³¹P-NMR Steady-State Kinetic Assay
  • Objective: Quantify the reduction in metalloenzyme activity in the presence of 1H2Y.

  • Self-Validation Mechanism: Because recombinant protein preparations often suffer from incomplete Zn²⁺ removal (leading to variable baseline activity), the protocol mandates establishing a baseline specific activity for each enzyme batch prior to inhibitor addition. This ensures relative inhibition is calculated accurately[2].

  • Steps:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5) and 5 mM DTT.

    • Add 10 µM purified FosB/FosM enzyme and establish a baseline ³¹P-NMR scan.

    • Introduce 1H2Y at varying concentrations (100 µM to 5 mM)[2].

    • Initiate the reaction by adding 10 mM fosfomycin and 10 mM L-cysteine.

    • Monitor the disappearance of the fosfomycin phosphorus peak and the appearance of the product peak over successive NMR scans.

Protocol B: Mammalian Cytotoxicity Screening
  • Objective: Assess the in vitro safety profile of 1H2Y on human renal and hepatic cells.

  • Self-Validation Mechanism: The assay incorporates a vehicle control (media + 0.1% DMSO) to establish the 100% viability baseline, and a positive cytotoxic control (e.g., 1% Triton X-100) to define the assay's dynamic range and confirm cellular responsiveness[1].

  • Steps:

    • Culture HEK-293 and HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37 °C with 5% CO₂[1].

    • Once confluent, harvest and plate cells at a density of 10,000 cells/mL in a 96-well plate (100 µL per well)[1].

    • Incubate for 24 hours to allow for cellular adhesion.

    • Dose the wells with serial dilutions of 1H2Y (ranging from 10 µM to 5 mM).

    • Incubate for an additional 48 hours.

    • Measure cell viability using a standard colorimetric (MTT) or luminescent (CellTiter-Glo) readout, normalizing data against the vehicle control.

Workflow Cells Culture Cell Lines (HEK-293 & HepG2) Plate Plate Cells (10,000 cells/mL) Cells->Plate Dose Dose with 1H2Y (Serial Dilutions) Plate->Dose Incubate Incubate (37°C, 5% CO2) Dose->Incubate Assay Measure Viability (Absorbance) Incubate->Assay

Step-by-step in vitro mammalian cytotoxicity assay workflow for 1H2Y.

Conclusion & Translational Outlook

While (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) lacks the bidentate coordination required to be a potent inhibitor of fosfomycin-modifying enzymes[2], its in vitro safety profile is exemplary. The compound exhibits negligible mammalian cytotoxicity in critical renal and hepatic models[1]. For drug development professionals, 1H2Y serves as a vital structural scaffold: it proves that aliphatic phosphonate derivatives can be safely tolerated by human cells. Future rational drug design should focus on modifying the 1H2Y scaffold to introduce functional groups capable of bidentate metal coordination, thereby increasing target affinity without compromising its excellent toxicological profile.

References

  • Source: nih.
  • Source: nih.
  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)
  • (1,2-Dihydroxypropyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Real-Time Enzyme Kinetics of (1-hydroxypropan-2-yl)phosphonic acid Metabolism using ³¹P-NMR Spectroscopy

Abstract This guide provides a comprehensive protocol for utilizing Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy to measure the kinetic parameters of enzymes that catalyze the cleavage of carbon-phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive protocol for utilizing Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy to measure the kinetic parameters of enzymes that catalyze the cleavage of carbon-phosphorus (C-P) bonds. Specifically, we focus on the enzymatic hydrolysis of (1-hydroxypropan-2-yl)phosphonic acid. ³¹P-NMR offers a powerful, non-invasive, and label-free method to directly monitor the real-time conversion of a phosphonate substrate to its inorganic phosphate product.[1] This technique is invaluable for researchers in enzymology, drug discovery, and metabolic engineering, providing a continuous and quantitative view of the reaction progress. We detail the underlying principles, a step-by-step experimental workflow, data analysis procedures for deriving Michaelis-Menten parameters, and expert insights for robust assay development.

Introduction: The Power of ³¹P-NMR for C-P Lyase Kinetics

Enzymes that cleave the highly stable carbon-phosphorus (C-P) bond, often termed C-P lyases, are critical in microbial metabolism and have significant potential in bioremediation and as targets for antimicrobial drug development. (1-hydroxypropan-2-yl)phosphonic acid is a representative of the broad class of phosphonate compounds. Understanding the kinetics of enzymes that act upon such substrates is fundamental to elucidating their mechanism and assessing their efficiency.

Traditional enzyme assays often rely on indirect measurements, such as spectrophotometric detection of a coupled reaction, or require chromogenic/fluorogenic substrate analogs or radiolabeling.[2][3][4] These methods can be discontinuous, prone to interference, and may not accurately reflect the enzyme's activity on its native substrate.

³¹P-NMR spectroscopy emerges as a superior alternative for several key reasons:

  • Direct & Unambiguous Detection: The natural 100% abundance and spin ½ nucleus of ³¹P make it an ideal NMR probe.[5] It allows for the direct observation of all phosphorus-containing species in the reaction—substrate, product, and any phosphorylated intermediates—without the need for chemical labels.[6][7]

  • Quantitative & Real-Time Analysis: The intensity of each ³¹P-NMR signal is directly proportional to the molar concentration of the corresponding molecule, enabling precise and continuous monitoring of substrate consumption and product formation.[8][9]

  • Non-Invasive Nature: The measurement does not perturb the chemical equilibrium or the integrity of the biological sample, providing a true representation of the enzymatic process.[10]

  • Rich Structural Information: The chemical shift of a ³¹P nucleus is exquisitely sensitive to its local electronic environment.[11][12] This allows for clear differentiation between the phosphonate substrate and the inorganic phosphate (Pi) product, which resonate in distinct regions of the spectrum.[13][14]

This application note will guide you through the process of setting up and executing a ³¹P-NMR based kinetic assay for a model C-P lyase acting on (1-hydroxypropan-2-yl)phosphonic acid.

Principle of the Method

The assay is based on the significant difference in the ³¹P chemical shift between the phosphorus atom in the phosphonate substrate and the resulting inorganic phosphate (Pi) product.

sub (1-hydroxypropan-2-yl)phosphonic acid (Substrate) ³¹P Signal at ~18-25 ppm enzyme C-P Lyase sub->enzyme prod1 Propan-1,2-diol prod2 Inorganic Phosphate (Pi) (Product) ³¹P Signal at ~2-5 ppm enzyme->prod1 enzyme->prod2

Caption: Enzymatic cleavage of the C-P bond.

The C-P lyase catalyzes the hydrolysis of (1-hydroxypropan-2-yl)phosphonic acid, yielding propan-1,2-diol and inorganic phosphate. In the ³¹P-NMR spectrum, the phosphonate substrate typically exhibits a resonance peak around +18 to +25 ppm (relative to 85% H₃PO₄). Upon enzymatic cleavage, a new peak corresponding to inorganic phosphate appears at a distinct chemical shift, typically between +2 and +5 ppm, the exact position being sensitive to the pH of the buffer.[14]

By acquiring a series of ³¹P-NMR spectra over time, we can integrate the area under these respective peaks. The decrease in the substrate signal integral and the simultaneous increase in the product signal integral provide a direct measure of the reaction rate.

Materials and Equipment

Equipment:

  • NMR Spectrometer (≥ 400 MHz recommended) equipped with a broadband probe.

  • Standard 5 mm NMR tubes.

  • Temperature control unit for the NMR probe (e.g., Bruker BVT).

  • Calibrated micropipettes.

  • pH meter.

  • Vortex mixer.

Reagents & Buffers:

  • (1-hydroxypropan-2-yl)phosphonic acid: Substrate.

  • Purified C-P Lyase Enzyme: e.g., Phosphonoacetaldehyde hydrolase or a similar enzyme capable of cleaving alkylphosphonates.

  • HEPES or Tris Buffer: Choose a buffer with a pKa near the optimal pH for the enzyme. Ensure it does not contain phosphate.

  • Deuterium Oxide (D₂O): For field-frequency lock.

  • Magnesium Chloride (MgCl₂): If required as an enzyme cofactor.

  • Triphenyl Phosphate (TPP) or Methylphosphonic Acid (MPA): As an internal standard for quantification. TPP is often used as it resonates far downfield (~ -18 ppm), avoiding overlap.

  • 85% Phosphoric Acid (H₃PO₄): For external referencing if an internal standard is not used.

  • Hydrochloric Acid (HCl) & Sodium Hydroxide (NaOH): For pH adjustment.

Detailed Experimental Protocol

This protocol is designed for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

cluster_prep Phase 1: Preparation cluster_acq Phase 2: NMR Acquisition cluster_analysis Phase 3: Data Analysis prep_stocks Prepare Stock Solutions (Buffer, Substrate, Standard, Enzyme) prep_nmr Prepare NMR Sample Series (Varying [Substrate]) prep_stocks->prep_nmr setup_nmr Instrument Setup (Lock, Shim, Temp Control) acq_t0 Acquire t=0 Spectrum (Before Enzyme Addition) setup_nmr->acq_t0 initiate Initiate Reaction (Add Enzyme, Mix) acq_t0->initiate acq_series Acquire Time-Course Spectra (Automated Array) initiate->acq_series process Process Spectra (FT, Phasing, Baseline Correction) integrate Integrate Peaks & Quantify ([S] and [P] vs. Time) process->integrate calc_v0 Calculate Initial Velocity (v₀) (From Linear Phase) integrate->calc_v0 plot Construct Kinetic Plots (Michaelis-Menten, Lineweaver-Burk) calc_v0->plot calc_params Determine Kₘ and Vₘₐₓ plot->calc_params

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Application

High-Throughput Screening Methods for (1-Hydroxypropan-2-yl)phosphonic Acid Derivatives: Targeting Fosfomycin Resistance

Application Note & Technical Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: In-Depth Methodological Guide Scientific Rationale & Target Biology The Fosfomycin R...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: In-Depth Methodological Guide

Scientific Rationale & Target Biology

The Fosfomycin Resistance Mechanism

Antimicrobial resistance (AMR) is a critical global health threat. Fosfomycin is a highly effective, broad-spectrum bactericidal antibiotic that inhibits MurA, an essential enzyme in bacterial cell wall biosynthesis. However, clinical efficacy is increasingly compromised by the expression of fosfomycin-modifying enzymes, primarily FosA (a Mn²⁺/K⁺-dependent glutathione-S-transferase in Gram-negative bacteria) and FosB (a Mn²⁺-dependent L-cysteine or bacillithiol transferase in Gram-positive pathogens like MRSA) [1]. These metalloenzymes catalyze the nucleophilic addition of a thiol to the oxirane ring of fosfomycin, rendering the antibiotic inactive.

Rational Design: Why 1H2Y Derivatives?

To restore fosfomycin's efficacy, adjuvant therapies utilizing small-molecule inhibitors of FosA/FosB are required. (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) and its derivatives have emerged as potent competitive inhibitors [1, 2].

The causality behind their efficacy lies in their structural mimicry of fosfomycin. By replacing the reactive epoxide ring of fosfomycin with a stable hydroxypropyl group, 1H2Y derivatives resist enzymatic turnover. The phosphonate moiety forms a bidentate coordination complex with the active-site metal ion (Mn²⁺ or Zn²⁺), while the hydroxyl group engages in critical hydrogen-bonding networks (e.g., with Asn50 in FosB or Arg96/Tyr107 in FosM) [1, 3]. This effectively blocks the active site, preventing the binding and subsequent inactivation of fosfomycin.

High-Throughput Screening (HTS) Strategy

Assay Logic and Causality

To screen libraries of 1H2Y derivatives, we utilize a DTNB (Ellman’s Reagent) Colorimetric Thiol-Depletion Assay .

The Causality: FosB consumes L-cysteine during the inactivation of fosfomycin. DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reacts with free sulfhydryl groups to yield TNB (2-nitro-5-thiobenzoate), which absorbs strongly at 412 nm.

  • Active Enzyme (Vehicle Control): L-cysteine is consumed Low free thiol Low Absorbance .

  • Inhibited Enzyme (Hit Compound): L-cysteine is preserved High free thiol High Absorbance .

This creates a "retention of signal" assay. In HTS, gain-of-signal or signal-retention formats are highly preferred over loss-of-signal formats because they are significantly less prone to false positives caused by spontaneous enzyme degradation or assay artifacts.

HTS_Workflow Lib Compound Library (1H2Y Analogs) Pri Primary Screen (DTNB Thiol Assay) Lib->Pri Sec Counterscreen (Optical Interference) Pri->Sec Val Orthogonal Validation (NMR / LC-MS) Sec->Val Syn In Vitro Synergy (Checkerboard MIC) Val->Syn

Figure 1: End-to-end HTS workflow for identifying and validating 1H2Y-derived FosB/FosA inhibitors.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, the following protocols incorporate built-in controls to calculate the Z'-factor, ensuring assay robustness, and include orthogonal counterscreens to eliminate false positives.

Protocol A: DTNB-Based Primary Colorimetric Screen

Reagents Required:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM MnCl₂ (Mn²⁺ is strictly required for FosB activity).

  • Enzyme: Purified recombinant FosB (100 nM final concentration).

  • Substrates: 1 mM Fosfomycin, 1 mM L-cysteine (L-cys is used over bacillithiol due to commercial availability and kinetic validity) [4].

  • Detection Reagent: 2 mM DTNB dissolved in DMSO.

Step-by-Step Methodology:

  • Enzyme Preparation: Dispense 10 µL of Assay Buffer containing 200 nM FosB into a clear-bottom 384-well microplate.

    • Control Wells: Dispense Assay Buffer without enzyme into column 24 (100% Inhibition / Positive Control).

  • Compound Transfer: Pin-transfer 100 nL of the 1H2Y derivative library (10 mM in DMSO) into the assay wells. Final compound concentration is 50 µM.

    • Control Wells: Pin-transfer 100 nL of pure DMSO into column 23 (0% Inhibition / Negative Control).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for equilibrium binding of the competitive inhibitors.

  • Reaction Initiation: Add 10 µL of Substrate Mix (2 mM Fosfomycin + 2 mM L-cysteine in Assay Buffer) to all wells.

  • Catalytic Incubation: Seal the plate and incubate for 30 minutes at 37°C.

  • Quench & Detection: Add 20 µL of 2 mM DTNB solution to all wells. The high concentration of DMSO and DTNB immediately quenches the enzymatic reaction and initiates the colorimetric readout.

  • Readout: Incubate for 5 minutes at room temperature, then measure absorbance at 412 nm using a microplate reader.

Validation Metric: Calculate the Z'-factor using Columns 23 and 24. A Z'-factor 0.6 is required to proceed with hit selection.

Protocol B: Orthogonal Counterscreen for Optical Interference

Because the primary screen relies on absorbance at 412 nm, intrinsically yellow compounds (which absorb at ~400-450 nm) will yield a false "high absorbance" signal, mimicking inhibition.

  • Transfer 50 µM of "Hit" compounds into a 384-well plate containing only Assay Buffer and DTNB (No enzyme, No substrates).

  • Read absorbance at 412 nm.

  • Causality: Any compound exhibiting an absorbance >0.05 OD above the DMSO baseline is flagged as an optical interferent and excluded from downstream analysis.

Protocol C: Checkerboard Synergy Assay (MIC)

To prove that the in vitro enzymatic inhibition translates to whole-cell antibiotic restoration, a checkerboard Minimum Inhibitory Concentration (MIC) assay is performed.

  • Prepare a 96-well plate with a 2D gradient:

    • X-axis: Fosfomycin (0.25 to 64 µg/mL).

    • Y-axis: Validated 1H2Y derivative (0 to 256 µM).

  • Inoculate with 5×105 CFU/mL of fosB-expressing MRSA in Mueller-Hinton broth supplemented with 25 µg/mL glucose-6-phosphate (required for fosfomycin uptake).

  • Incubate at 37°C for 18 hours.

  • Determine the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as FICI ≤0.5 .

Data Presentation & Interpretation

Representative Screening Data

The following table summarizes expected quantitative data for standard 1H2Y derivatives and controls, demonstrating the correlation between in vitro enzymatic inhibition (IC₅₀) and cellular efficacy (MIC reduction) [1, 2].

CompoundStructural ModificationFosB IC₅₀ (µM)MRSA MIC Synergy (µg/mL)Metal Coordination
PPF Phosphonoformate (Control)1.1 ± 0.232 8Bidentate
1H2Y (1-Hydroxypropan-2-yl)phosphonic acid2.4 ± 0.332 4Bidentate
1HPP 1-Hydroxypropylphosphonic acid3.3 ± 0.432 8Bidentate
1H2M (1-Hydroxy-2-methylpropyl)phosphonic acid3.4 ± 0.532 8Bidentate
Mechanism of Action

Mechanism cluster_0 FosB Catalysis (Uninhibited) cluster_1 FosB Inhibition (1H2Y Derivative) FosB1 FosB Enzyme (Mn2+ Active Site) Prod Inactive Fosfomycin (Thiol Adduct) FosB1->Prod Catalyzes Fos Fosfomycin Fos->Prod Substrate Cys L-Cysteine Cys->Prod Nucleophile FosB2 FosB Enzyme (Mn2+ Active Site) Complex Enzyme-Inhibitor Complex (Blocked Active Site) FosB2->Complex Inh 1H2Y Derivative (e.g., 1H2M) Inh->Complex Coordinates Mn2+ & H-bonds Asn50

Figure 2: Mechanistic logic of FosB catalysis vs. competitive inhibition by 1H2Y derivatives.

References

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. National Institutes of Health (NIH).
  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. National Institutes of Health (NIH).
  • Inhibition of Fosfomycin Resistance Protein FosB from Gram-Positive Pathogens by Phosphonoformate. American Chemical Society (ACS).
  • Identification and Characterization of Small Molecule Inhibitors to Combat Fosfomycin Resistance. University of Alabama.
Method

Assay Development for the Inhibition of Metalloenzymes by (1-hydroxypropan-2-yl)phosphonic acid

Introduction Metalloenzymes represent a substantial portion of the proteome and are critical for a vast array of physiological processes.[1][2] Their active sites contain one or more metal ions, such as zinc, iron, or ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Metalloenzymes represent a substantial portion of the proteome and are critical for a vast array of physiological processes.[1][2] Their active sites contain one or more metal ions, such as zinc, iron, or manganese, which are essential for their catalytic activity or structural stability.[1][2][3] The pivotal role of metalloenzymes in pathological conditions, including cancer, cardiovascular diseases, and infectious diseases, has established them as a significant class of drug targets.[1][2][4] The development of inhibitors that specifically target these enzymes is a key strategy in modern drug discovery.[2][4][5]

(1-hydroxypropan-2-yl)phosphonic acid is a phosphonate-containing compound. Phosphonates are a class of molecules known to interact with metalloenzymes, often by acting as transition-state analogs or by directly coordinating with the active site metal ion.[6][7] The phosphonic acid moiety can mimic the tetrahedral geometry of substrate transition states in enzymatic reactions, such as peptide bond hydrolysis.[7] This application note provides a comprehensive guide for the development of robust and reliable biochemical assays to characterize the inhibitory potential of (1-hydroxypropan-2-yl)phosphonic acid against a target metalloenzyme.

This document will detail the necessary steps from initial assay design and optimization to the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The principles and protocols described herein are intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel metalloenzyme inhibitors.

Section 1: Guiding Principles of Assay Design for Metalloenzyme Inhibitors

The successful development of an assay to evaluate (1-hydroxypropan-2-yl)phosphonic acid as a metalloenzyme inhibitor hinges on a thorough understanding of the enzyme's catalytic mechanism and the potential interactions of the inhibitor.

The Central Role of the Metal Cofactor

The defining feature of a metalloenzyme is its reliance on a metal ion for function.[1] Therefore, assay conditions must be carefully controlled to ensure the proper coordination and availability of this cofactor. Key considerations include:

  • Buffer Selection: Common biological buffers like Tris can chelate metal ions, potentially interfering with enzyme activity.[8] It is crucial to select a buffer system, such as HEPES or MOPS, that has a low affinity for the specific metal ion in the target enzyme's active site.[8] The buffer pH should also be optimized for maximal enzyme activity and stability.

  • Exogenous Metal Ion Concentration: In some cases, the enzyme may require the addition of exogenous metal ions to the assay buffer to maintain full activity. The optimal concentration of this metal should be determined empirically, as excess metal can sometimes lead to non-specific inhibition or precipitation.

Choosing the Right Substrate and Detection Method

The choice of substrate is critical for developing a sensitive and reproducible assay. Ideally, the substrate should:

  • Be specific for the target enzyme.

  • Exhibit Michaelis-Menten kinetics.

  • Produce a signal that can be easily and accurately detected.

Commonly used substrates for metalloenzyme assays include fluorogenic or chromogenic peptides and small molecules.[6] Upon cleavage by the enzyme, these substrates release a fluorescent or colored product that can be quantified over time.

Workflow for Initial Assay Development

AssayDevelopment cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor & Buffer Stocks Plate Dispense Reagents to Microplate Reagents->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate Initiate Initiate Reaction with Substrate Addition Incubate->Initiate Measure Measure Signal (e.g., Fluorescence) Initiate->Measure Plot Plot Reaction Progress Curves Measure->Plot Calculate Calculate Initial Velocities Plot->Calculate Determine Determine IC50/Ki Calculate->Determine

Caption: General workflow for metalloenzyme inhibition assay development.

Section 2: Detailed Protocols for Assay Development and Execution

This section provides step-by-step protocols for developing and performing an inhibition assay for (1-hydroxypropan-2-yl)phosphonic acid against a generic metalloenzyme that cleaves a fluorogenic peptide substrate.

Materials and Reagents
ReagentRecommended SupplierPurpose
Target MetalloenzymeCommercial or In-houseThe biological target of the inhibitor.
Fluorogenic SubstrateCommercialTo measure enzyme activity.
(1-hydroxypropan-2-yl)phosphonic acidChemical SupplierThe test inhibitor.
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)Chemical SupplierTo maintain a stable pH and ionic environment.
Metal Cofactor (if required)Chemical SupplierTo ensure optimal enzyme activity.
DMSOChemical SupplierTo dissolve the inhibitor.
96-well or 384-well microplatesLaboratory SupplierTo perform the assay in a high-throughput format.
Plate Reader with Fluorescence DetectionLaboratory EquipmentTo measure the fluorescent signal generated by the enzymatic reaction.
Protocol 1: Determination of Optimal Enzyme and Substrate Concentrations

Objective: To identify the concentrations of enzyme and substrate that yield a linear reaction rate and a sufficient signal-to-background ratio.

Procedure:

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in assay buffer.

    • In a microplate, add a fixed, saturating concentration of the fluorogenic substrate to each enzyme dilution.

    • Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength.

    • Plot the initial reaction velocity against the enzyme concentration.

    • Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal.

  • Substrate Titration (Michaelis-Menten Kinetics):

    • Using the optimal enzyme concentration determined above, prepare a series of substrate dilutions in assay buffer.

    • Initiate the reaction by adding the enzyme to each substrate dilution.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km).

    • For subsequent inhibition assays, use a substrate concentration at or below the Km value. This ensures that the assay is sensitive to competitive inhibitors.

Protocol 2: IC50 Determination for (1-hydroxypropan-2-yl)phosphonic acid

Objective: To determine the concentration of (1-hydroxypropan-2-yl)phosphonic acid that inhibits 50% of the metalloenzyme's activity (IC50).

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of (1-hydroxypropan-2-yl)phosphonic acid in DMSO. A common starting concentration is 10 mM, with 10-12 dilution points.

  • Assay Setup:

    • In a microplate, add the assay buffer.

    • Add a small volume of each inhibitor dilution to the appropriate wells. Include a DMSO-only control (representing 100% enzyme activity) and a no-enzyme control (for background subtraction).

    • Add the optimal concentration of the metalloenzyme to all wells except the no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[6][9] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (at its pre-determined optimal concentration) to all wells.

    • Immediately begin monitoring the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by setting the velocity of the DMSO control to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Metalloenzyme Inhibition

InhibitionMechanism Enzyme Metalloenzyme (E) Active Site Metal Ion (M) ES Enzyme-Substrate Complex (ES) Enzyme:f0->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme:f1->EI + I Substrate Substrate (S) Product Product (P) Inhibitor (1-hydroxypropan-2-yl)phosphonic acid (I) ES->Enzyme:f0 + P

Caption: Simplified model of competitive metalloenzyme inhibition.

Section 3: Advanced Assay Design and Data Interpretation

Determining the Mechanism of Inhibition (Ki Determination)

To gain a deeper understanding of how (1-hydroxypropan-2-yl)phosphonic acid inhibits the target metalloenzyme, it is important to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (Ki). This is typically achieved by performing a series of enzyme kinetic experiments in the presence of varying concentrations of both the substrate and the inhibitor. The resulting data are then globally fitted to different inhibition models to identify the best fit and calculate the Ki value.

Addressing Potential Assay Interferences

It is crucial to be aware of and control for potential sources of assay artifacts:

  • Inhibitor Aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. To mitigate this, it is recommended to include a non-ionic detergent like Triton X-100 or Brij-35 in the assay buffer.[6]

  • Chelation of the Active Site Metal: As a phosphonate, (1-hydroxypropan-2-yl)phosphonic acid could potentially inhibit the enzyme by chelating the active site metal ion.[10] This can be investigated by performing the assay in the presence of increasing concentrations of the metal cofactor. If the inhibition is overcome by the addition of excess metal, it suggests a chelation-based mechanism.

  • Off-Target Effects: It is good practice to test the inhibitor against a panel of other metalloenzymes, as well as non-metalloenzymes, to assess its selectivity.[6][9][11]

Conclusion

The development of a robust and reliable assay is a cornerstone of any drug discovery project targeting metalloenzymes. By following the principles and protocols outlined in this application note, researchers can effectively characterize the inhibitory properties of (1-hydroxypropan-2-yl)phosphonic acid. Careful attention to assay design, optimization, and data interpretation will ensure the generation of high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • Chen, T., Shen, P., Li, Y., & He, H. (2006). Synthesis and herbicidal activity of O,O-dialkyl phenoxyacetoxyalkylphosphonates containing fluorine. Journal of Fluorine Chemistry, 127(2), 291-295. [Link]

  • Dobbs, K. D., et al. (2006). Computational Characterization of Metal Binding Groups for Metalloenzyme Inhibitors. Journal of Chemical Theory and Computation, 2(4), 990-996. [Link]

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]

  • Holm, R. H., Kennepohl, P., & Solomon, E. I. (1996). Structural and Functional Aspects of Metal Sites in Biology. Chemical Reviews, 96(7), 2239-2314. [Link]

  • Iqbal, J. (2019). Editorial: Metalloenzymes: Potential Drug Targets. Frontiers in Pharmacology, 10, 1073. [Link]

  • Kazi, A., & Xiang, S. (2020). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 120(2), 1049-1101. [Link]

  • Park, H., & Lee, J. (2013). Investigating the selectivity of metalloenzyme inhibitors. Journal of Medicinal Chemistry, 56(22), 8989-9001. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Whitesides, G. M., & Wong, C. H. (1985). Enzymes in organic synthesis. Angewandte Chemie International Edition in English, 24(8), 617-638. [Link]

Sources

Application

Application Note: Handling, Storage, and Assay Protocols for (1-Hydroxypropan-2-yl)phosphonic Acid in Metalloenzyme Research

Introduction and Mechanistic Context (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly specialized small molecule analog utilized extensively in the structural and kinetic profiling of fosfomycin-modifying enzymes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

(1-hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly specialized small molecule analog utilized extensively in the structural and kinetic profiling of fosfomycin-modifying enzymes[1]. Gram-positive pathogens (such as Staphylococcus aureus and Bacillus cereus) and certain mycobacteria deploy metallothiol transferases like FosB and FosM to confer resistance to the antibiotic fosfomycin[2][3]. These enzymes catalyze the nucleophilic addition of L-cysteine or bacillithiol (BSH) to the epoxide ring of fosfomycin, rendering it inactive[3].

As an application scientist, understanding the differential binding of 1H2Y is critical. While 1H2Y successfully forms bidentate metal coordination in the active site of FosB[2], it demonstrates no observable inhibition against FosM at concentrations up to 5 mM[1]. This discrepancy makes 1H2Y an invaluable structural probe for mapping active site subtleties—specifically the difference between the L-cysteine residue at position 8 in FosB versus the threonine residue at position 8 in FosM[1].

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental outcomes, researchers must account for the distinct kinetic and physical properties of phosphonic acid derivatives. Table 1 summarizes the key parameters for 1H2Y and related reference inhibitors.

Table 1: Comparative Kinetic & Binding Profile of Phosphonic Acid Derivatives

CompoundTarget EnzymeEffect / Kinetic ParameterStructural / Mechanistic Insight
1H2Y (CAS: 23025-15-2)[4]FosB (B. cereus)Binds active site (Crystallography)Forms bidentate coordination with Zn²⁺[2]
1H2Y FosM (M. abscessus)No observable inhibition (≤ 5 mM)Differential binding due to Thr8 vs Cys8[1]
Phosphonoformate (PPF) FosB (B. cereus)Competitive Inhibitor (Kᵢ = 91 ± 22 μM)Carboxylate oxygen-metal distance 2.7 Å[1][5]
Phosphonoformate (PPF) FosB (S. aureus)Competitive Inhibitor (Kᵢ = 94 ± 12 μM)Reduces apparent kcat to 1.1 s⁻¹[1][5]

Storage and Reconstitution Guidelines

The integrity of 1H2Y is highly dependent on proper handling. Phosphonic acids are inherently polar and prone to moisture absorption, which can skew molarity calculations and lead to compound degradation over time.

Solid State Storage
  • Condition: Store the lyophilized powder at -20°C in a tightly sealed, light-resistant container placed within a desiccator.

  • Causality: The hydroxyl and phosphonate groups make 1H2Y highly hygroscopic. Desiccation prevents the absorption of atmospheric moisture, ensuring accurate gravimetric weighing and preventing premature hydrolysis.

Reconstitution & pH Neutralization (Critical Step)

Directly adding unbuffered phosphonic acids to an enzyme assay will drastically lower the local pH, potentially denaturing the metalloenzyme or stripping the active site of its Mn²⁺/Zn²⁺ co-factors[6].

  • Equilibration: Allow the sealed vial to reach room temperature within the desiccator before opening to prevent condensation.

  • Solubilization: Dissolve the required mass of 1H2Y in LC-MS grade molecular biology water to create a 50 mM master stock.

    • Expert Insight: Avoid DMSO if possible. While DMSO is a standard solvent for many inhibitors, highly polar phosphonic acids dissolve readily in water. Eliminating DMSO prevents organic solvent-induced artifacts in sensitive metalloenzyme assays.

  • Neutralization: Add equimolar amounts of a mild base (e.g., Triethylamine or 0.1 M NaOH) dropwise while monitoring the solution until the pH reaches 7.5 – 8.0[6].

    • Causality: Neutralization ensures the phosphonate groups are properly ionized to mimic the physiological binding state without acidifying the downstream Tris-HCl assay buffer.

  • Aliquot and Freeze: Divide the neutralized stock into 50 μL single-use aliquots and store at -80°C to avoid freeze-thaw cycles.

Experimental Protocol: FosB Inhibition Assay (DTNB-based)

To evaluate the inhibitory efficacy of 1H2Y against FosB, a steady-state kinetic assay utilizing 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is employed. This assay is a self-validating system: it quantifies the unreacted thiol (L-cysteine), meaning higher absorbance correlates with successful enzyme inhibition[3][5].

Reagent Preparation
  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0) supplemented with 1–5 mM MnCl₂ or ZnCl₂. (Mn²⁺/Zn²⁺ are obligate co-factors for FosB[2][3]).

  • Enzyme: Purified FosB diluted to a working concentration of 250 nM[5].

  • Substrates: 0–5 mM Fosfomycin and 30 mM L-cysteine.

    • Expert Insight: L-cysteine is utilized as the nucleophilic co-substrate rather than the native bacillithiol (BSH) because full Michaelis-Menten analysis with BSH is cost-prohibitive, and FosB readily accepts L-cysteine[3][5].

Step-by-Step Workflow
  • System Assembly: In a 96-well UV-transparent microplate, combine the Assay Buffer, 250 nM FosB, 0–5 mM Fosfomycin, and the neutralized 1H2Y inhibitor (titrated from 0 to 5 mM).

  • Pre-Incubation: Incubate the mixture for 5 minutes at 25°C[5].

    • Causality: This allows the 1H2Y inhibitor to establish binding equilibrium and coordinate with the active site metal before the catalytic reaction is triggered.

  • Initiation: Rapidly add 30 mM L-cysteine to all wells to initiate the thiol transferase reaction[5].

  • Self-Validating Controls: Include a well with no enzyme (Buffer + Substrates + DTNB).

    • Causality: L-cysteine can auto-oxidize in the presence of trace metals. The enzyme-free control establishes the baseline thiol concentration, ensuring that any drop in signal is strictly due to enzymatic activity.

  • Quenching: At specific intervals (e.g., 15, 30, 45, 60 seconds), quench the reaction by adding an equal volume (e.g., 250 μL) of methanol[5].

  • Readout: Add DTNB reagent to the quenched mixtures. Measure the absorbance at 412 nm using a microplate reader. Calculate the apparent kcat​ and Km​ using standard Michaelis-Menten modeling[1][5].

Mechanistic Pathway Visualization

The following diagram illustrates the competitive dynamic between the native antibiotic substrate and the 1H2Y inhibitor within the FosB assay system.

FosB_Inhibition cluster_0 Active Enzyme Pathway FOS Fosfomycin (Target Antibiotic) FOSB FosB / FosM (Mn²⁺ / Zn²⁺ Metalloenzyme) FOS->FOSB Binds CYS L-Cysteine (Thiol Donor) CYS->FOSB Binds DTNB DTNB Reagent (Ellman's Reagent) CYS->DTNB Excess/Unreacted ADDUCT Fosfomycin-Cysteine Adduct (Inactive Antibiotic) FOSB->ADDUCT Thiol Transferase Activity INHIB (1-hydroxypropan-2-yl) phosphonic acid (1H2Y) INHIB->FOSB Competitive Binding & Metal Coordination READOUT Absorbance @ 412 nm (Quantifies Unreacted Cysteine) DTNB->READOUT Colorimetric Shift

FosB inhibition workflow: 1H2Y competes with fosfomycin, preserving L-cysteine for DTNB quantification.

References

  • [1] Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus - PMC. nih.gov. Available at:

  • [4] (1-hydroxypropan-2-yl)phosphonic acid | 23025-15-2 - ChemicalBook. chemicalbook.com. Available at:

  • [2] 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid - RCSB PDB. rcsb.org. Available at:

  • [3] Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. nih.gov. Available at:

  • [6] Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel - MDPI. mdpi.com. Available at:

  • [5] Inhibition of Fosfomycin Resistance Protein FosB from Gram-Positive Pathogens by Phosphonoformate | Biochemistry. acs.org. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of (1-hydroxypropan-2-yl)phosphonic acid in aqueous assay buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solvation of polar small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solvation of polar small molecules. While (1-hydroxypropan-2-yl)phosphonic acid is inherently hydrophilic due to its hydroxyl and phosphonate groups[1], researchers often experience unexpected precipitation when introducing it into complex biological assay buffers.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and chemical causality behind these solubility failures, you can implement our self-validating protocols to ensure robust, reproducible assay conditions.

Part 1: Mechanistic Causality of Solubility Failures

To resolve precipitation, we must first understand the chemical behavior of (1-hydroxypropan-2-yl)phosphonic acid in solution. Phosphonic acids are diprotic, typically exhibiting a pKa1​ around 1.5 and a pKa2​ near 6.7–7.1[2].

  • The pH-Dependent Lattice Effect: When the free acid is added directly to a neutral buffer, it releases protons into the aqueous medium[2]. If the buffer capacity is overwhelmed, the localized pH drops below the compound's pKa2​ . The resulting mono-protonated species has significantly lower solubility in high-ionic-strength environments than the fully deprotonated dianion.

  • Divalent Cation Chelation: Phosphonate groups are potent chelators. In environments containing zinc, magnesium, or calcium (common in kinase or cell-based assay buffers), the phosphonic acid engages in metal-ion binding[3]. This forms highly stable, insoluble polymeric metal-phosphonate complexes, a well-documented issue with related phosphonic acid derivatives[4].

Mechanism FreeAcid Free Acid (Protonated) Low Buffer Compatibility Base Add NaOH pH > pKa2 FreeAcid->Base Titration Dianion Phosphonate Dianion Highly Soluble Base->Dianion Deprotonation Metal Divalent Cations (Mg2+, Ca2+) Dianion->Metal Assay Addition Precipitate Insoluble Complex (Precipitation) Metal->Precipitate Chelation

Mechanistic pathways of phosphonic acid solvation and metal-induced precipitation.

Part 2: Troubleshooting FAQs

Q: Why does my compound precipitate immediately upon dilution into PBS, even though it is highly water-soluble? A: While highly soluble in pure deionized water[1], direct addition of the free acid to Phosphate-Buffered Saline (PBS) causes a localized pH crash. Furthermore, relying purely on aqueous dissolution for high-concentration stocks can lead to supersaturation. Solution: Pre-dissolve the compound in a miscible organic co-solvent (like ethanol or DMSO) to disrupt the crystal lattice energy before diluting it into the aqueous buffer. For phosphonic acids, a 1:3 ratio of ethanol to PBS is often required for maximum stability[5].

Q: I am running an enzymatic assay requiring 10 mM MgCl2​ . My phosphonic acid crashes out. How do I prevent this? A: The precipitation is caused by the formation of an insoluble magnesium-phosphonate salt[3]. Solution: Order of addition is critical. Do not prepare concentrated stocks of your compound in buffers that already contain divalent cations. Formulate the assay by keeping the phosphonic acid and the metal ions separated until the final reaction initiation. If precipitation still occurs at the final assay concentration, consider adding a weak competing chelator (if the assay tolerates it) or lowering the Mg2+ concentration.

Q: Can I store the aqueous working solutions at 4°C or -20°C for long-term use? A: No. Aqueous solutions of phosphonic acids are prone to temperature-dependent nucleation and degradation over time. It is highly recommended not to store the diluted aqueous solution for more than one day[5]. Always store the primary stock as a crystalline solid or in a purged organic solvent at -20°C, and prepare aqueous dilutions fresh daily.

Workflow Start Precipitation Observed CheckPH Is Buffer pH < 6.0? Start->CheckPH FixPH Titrate to pH 7.4 CheckPH->FixPH Yes CheckMetal Are Mg2+/Ca2+ Present? CheckPH->CheckMetal No FixPH->CheckMetal FixMetal Alter Order of Addition CheckMetal->FixMetal Yes CoSolvent Use EtOH/DMSO Co-solvent CheckMetal->CoSolvent No Resolved Solubility Resolved FixMetal->Resolved CoSolvent->Resolved

Troubleshooting workflow for resolving phosphonic acid precipitation in buffers.

Part 3: Quantitative Solubility Profiles

To aid in your experimental design, reference the following solubility limits. Note that behavior in complex buffers deviates significantly from pure solvents.

Solvent / Buffer SystempHEstimated Solubility LimitCausality / Notes
Pure Deionized Water ~2.5 (Unbuffered)> 50 mg/mLHighly soluble as the protonated free acid[1].
100% Ethanol or DMSO N/A~ 20 - 30 mg/mLExcellent for primary stock solutions; disrupts lattice[5].
PBS (Direct Addition) 7.4 (drops rapidly)< 1 mg/mLProne to localized pH crashing and monoanion precipitation.
1:3 Ethanol:PBS 7.2~ 0.25 - 1.0 mg/mLRecommended system for stable working solutions[5].
HEPES + 10 mM Mg2+ 7.4< 0.1 mg/mLInsoluble metal-phosphonate complex formation[3].

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, use the following self-validating methodology for preparing a 10 mM working stock. This protocol utilizes the co-solvent and titration strategy to bypass the thermodynamic barriers of direct aqueous solvation.

Protocol: Preparation of a 10 mM Working Stock in Aqueous Buffer

  • Step 1: Primary Solvation (Lattice Disruption) Accurately weigh the required mass of (1-hydroxypropan-2-yl)phosphonic acid. Dissolve the crystalline solid in 100% Ethanol to achieve a 100 mM primary stock. Vortex vigorously for 60 seconds.

    • Self-Validation Checkpoint 1: Inspect the tube against a strong light source. The solution must be optically clear. Any turbidity indicates incomplete lattice disruption; do not proceed until fully clear.

  • Step 2: Buffer Preparation (Metal Exclusion) In a separate conical tube, prepare your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Critical Rule: Ensure absolutely no divalent cations ( Mg2+ , Ca2+ ) are present in this base buffer.

  • Step 3: Dropwise Aqueous Dilution While continuously vortexing the aqueous buffer, add the 100 mM ethanol stock dropwise to achieve the final 10 mM concentration (a 1:10 dilution).

  • Step 4: pH Verification and Titration Immediately measure the final pH of the solution. Because phosphonic acids release protons[2], the pH will likely have dropped. Carefully titrate with 0.1 M NaOH until the solution returns to pH 7.4.

    • Self-Validation Checkpoint 2: The pH must stabilize at 7.4 to ensure the compound exists predominantly as the highly soluble dianion.

  • Step 5: Microfiltration Pass the final solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Checkpoint 3: Measure the absorbance of the filtrate at 600 nm using a spectrophotometer. An OD600​ of exactly 0.000 confirms the complete absence of microscopic nucleation seeds or colloidal aggregates.

Sources

Optimization

Technical Support Center: Optimizing Zn²⁺ and Mn²⁺ in (1-hydroxypropan-2-yl)phosphonic Acid Assays

Welcome to the technical support guide for optimizing divalent cation concentrations in enzymatic assays involving (1-hydroxypropan-2-yl)phosphonic acid and related phosphonate compounds. This resource is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing divalent cation concentrations in enzymatic assays involving (1-hydroxypropan-2-yl)phosphonic acid and related phosphonate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving robust and reproducible results.

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond, making them resistant to chemical hydrolysis and enzymatic degradation.[1][2][3] However, various microorganisms have evolved specific enzymatic pathways to cleave this bond, often as a means of acquiring phosphorus in nutrient-limited environments.[2][4][5] Many of the enzymes involved in these pathways are metalloenzymes, requiring divalent cations such as Zinc (Zn²⁺) or Manganese (Mn²⁺) for their catalytic activity.

Proper optimization of these metal cofactors is not merely a suggestion but a critical prerequisite for accurate and reliable assay results. Insufficient cation concentrations can lead to low or no enzyme activity, while excessive concentrations can cause enzyme inhibition or precipitation of assay components. This guide will walk you through the rationale and practical steps for optimizing Zn²⁺ and Mn²⁺ concentrations in your specific assay system.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of Zn²⁺ and Mn²⁺ concentrations in phosphonate-related enzymatic assays.

Q1: Why is my enzyme activity consistently low or absent?

Possible Causes & Solutions:

  • Sub-optimal Metal Ion Concentration: The most common reason for low activity is an insufficient concentration of the required divalent cation (Zn²⁺ or Mn²⁺). These ions are often essential for the enzyme's catalytic mechanism.[6]

    • Solution: Perform a metal ion titration to determine the optimal concentration for your enzyme. A good starting point is in the micromolar to low millimolar range.

  • Presence of Chelating Agents: Buffers or sample preparation reagents containing EDTA, EGTA, or high concentrations of citrate can sequester the metal ions, making them unavailable to the enzyme.[6][7]

    • Solution: Use buffers that are free of strong chelating agents. If a chelator is unavoidable in your sample preparation, consider methods to remove it, such as dialysis or buffer exchange, before the assay.

  • Incorrect pH: Enzyme activity is highly dependent on pH. An incorrect buffer pH can significantly reduce catalytic efficiency.[6][8]

    • Solution: Verify the pH of your assay buffer and perform a pH optimization experiment to find the optimal range for your specific enzyme.

  • Enzyme Instability: The enzyme itself may be degraded or denatured due to improper handling or storage.

    • Solution: Handle the enzyme on ice, use protease inhibitors during purification, and store it at the recommended temperature (typically -80°C for long-term storage).[6]

Q2: I'm observing a decrease in enzyme activity at high metal ion concentrations. What's happening?

Possible Causes & Solutions:

  • Substrate Inhibition by Metal Ions: At high concentrations, some metal ions can bind to secondary sites on the enzyme or to the substrate-enzyme complex, leading to inhibition.

    • Solution: This is a common phenomenon. Your metal ion titration curve will reveal the optimal concentration before inhibition occurs. Operate within this optimal range.

  • Precipitation of Assay Components: High concentrations of divalent cations, especially with phosphate-containing buffers, can lead to the formation of insoluble metal-phosphate precipitates. This can reduce the effective concentration of both the metal ion and other assay components.

    • Solution: Visually inspect your assay wells for any turbidity. If precipitation is suspected, try using a different buffer system (e.g., Tris or HEPES) that is less prone to precipitation with divalent cations.

Q3: My results are not reproducible. What are the likely sources of variability?

Possible Causes & Solutions:

  • Inconsistent Pipetting: Small errors in pipetting volumes of concentrated metal ion stocks can lead to significant variations in the final assay concentration.

    • Solution: Ensure your pipettes are properly calibrated. Prepare intermediate dilutions of your metal stocks to allow for the pipetting of larger, more accurate volumes.

  • Temperature Fluctuations: Enzyme reaction rates are sensitive to temperature. Inconsistent incubation temperatures will lead to variable results.

    • Solution: Use a water bath or a temperature-controlled plate reader for your incubations to ensure a consistent temperature across all experiments.

  • Variability in Reagent Preparation: The age and preparation of buffers and substrate solutions can impact results.

    • Solution: Prepare fresh substrate solutions before each experiment. Ensure buffer components are fully dissolved and the pH is accurately set.

Experimental Workflow for Optimizing Zn²⁺ and Mn²⁺ Concentrations

A systematic approach is crucial for determining the optimal concentrations of Zn²⁺ and Mn²⁺. A two-dimensional matrix titration (also known as a checkerboard assay) is a highly effective method.

Step-by-Step Protocol: Checkerboard Titration
  • Preparation of Metal Stock Solutions: Prepare concentrated, accurate stock solutions of ZnCl₂ or ZnSO₄ and MnCl₂ or MnSO₄ (e.g., 100 mM) in high-purity water.

  • Assay Plate Setup: In a 96-well plate, create a matrix of varying concentrations of Zn²⁺ and Mn²⁺.

    • Across the columns, add increasing concentrations of Zn²⁺ (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 µM).

    • Down the rows, add increasing concentrations of Mn²⁺ (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 µM).

  • Addition of Other Assay Components: Add the other assay components (buffer, enzyme, and any other necessary reagents) to each well, ensuring the final volume and concentrations are consistent.

  • Initiation of the Reaction: Start the reaction by adding the substrate, (1-hydroxypropan-2-yl)phosphonic acid.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for a set period. Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the Zn²⁺ and Mn²⁺ concentrations. This can be visualized as a 3D surface plot or a heat map to easily identify the optimal concentration range for each cation.

Visualization of the Optimization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_metal Prepare Metal Stock Solutions (Zn²⁺ & Mn²⁺) setup_plate Set up 96-well Plate (Checkerboard Titration) prep_metal->setup_plate prep_reagents Prepare Assay Buffer & Substrate prep_reagents->setup_plate add_enzyme Add Enzyme setup_plate->add_enzyme start_rxn Initiate with Substrate add_enzyme->start_rxn incubate Incubate at Optimal Temp. start_rxn->incubate measure Measure Activity incubate->measure plot_data Plot Activity vs. [Cation] measure->plot_data determine_opt Determine Optimal Concentration Range plot_data->determine_opt

Caption: Workflow for Cation Optimization.

Data Summary: Typical Concentration Ranges

The optimal concentration of divalent cations is highly enzyme-specific. The following table provides general starting ranges for your optimization experiments.

CationTypical Starting Range (µM)Potential Issues at High Concentrations
Zn²⁺ 1 - 500Inhibition, Precipitation
Mn²⁺ 10 - 2000Inhibition, Precipitation

Troubleshooting Decision Tree

When encountering unexpected results, this decision tree can guide your troubleshooting process.

G start Low or No Activity? check_chelators Chelators (EDTA, Citrate) in Buffer? start->check_chelators Yes activity_ok Activity is Normal start->activity_ok No remove_chelators Use Chelator-Free Buffer or Perform Buffer Exchange check_chelators->remove_chelators Yes check_ph Is pH Optimal? check_chelators->check_ph No optimize_ph Perform pH Titration check_ph->optimize_ph No check_cation_conc Is Cation Concentration Optimal? check_ph->check_cation_conc Yes optimize_cation Perform Cation Titration (Checkerboard Assay) check_cation_conc->optimize_cation No

Sources

Troubleshooting

Overcoming false negatives in (1-hydroxypropan-2-yl)phosphonic acid inhibitor screening

Troubleshooting False Negatives with (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y) Audience: Researchers, enzymologists, and drug development professionals. Prepared by: Senior Application Scientist, Assay Development & S...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting False Negatives with (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y)

Audience: Researchers, enzymologists, and drug development professionals. Prepared by: Senior Application Scientist, Assay Development & Screening.

Part 1: Mechanistic Primer & The "False Negative" Paradigm

The emergence of antimicrobial resistance (AMR) has severely limited the clinical utility of fosfomycin. Resistance is frequently driven by fosfomycin-modifying metalloenzymes, such as the Mn²⁺/Zn²⁺-dependent transferases FosA, FosB, and FosM[1][2][3].

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a monophosphonate small-molecule inhibitor designed to rescue fosfomycin activity by competitively binding to the active site of these enzymes[2][4]. Its mechanism of action strictly relies on bidentate coordination between its phosphonate/hydroxyl groups and the active-site divalent cation (Mn²⁺ or Zn²⁺)[1].

Because the inhibitor's affinity is entirely dependent on the integrity of this metallo-complex, standard screening assays are highly susceptible to artifacts. For instance, 1H2Y has demonstrated robust binding to FosB and FosA in crystallography[2][4], yet kinetic screens against FosM have sometimes yielded "no observable effect" even at concentrations up to 5 mM[5]. Before classifying such results as true negatives (structural incompatibility), researchers must systematically rule out false negatives caused by kinetic masking or buffer interference.

Pathway Fos Fosfomycin (Antibiotic) Enz Metalloenzyme (FosA / FosB / FosM) + Mn2+ / Zn2+ Fos->Enz CoSub Co-substrate (L-Cys / BSH / H2O) CoSub->Enz Inact Inactive Fosfomycin (Resistance) Enz->Inact Catalysis Inh 1H2Y Inhibitor (Monophosphonate) Inh->Enz Bidentate Coordination

Metalloenzyme-mediated fosfomycin resistance pathway and 1H2Y competitive inhibition mechanism.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Our in silico models predict strong 1H2Y binding, but our primary kinetic assay shows zero inhibition. What is the most likely cause? Causality: The most common culprit is buffer interference. Phosphonic acids like 1H2Y compete with inorganic phosphate for metal coordination[1]. If your assay utilizes Phosphate-Buffered Saline (PBS) or citrate buffers, the buffer molecules will outcompete the inhibitor or strip the metal from the enzyme's active site, resulting in a false negative. Resolution: Immediately switch to a non-coordinating, zwitterionic buffer such as HEPES or MOPS. Ensure that no EDTA or EGTA was carried over during enzyme purification.

Q2: We are using ³¹P-NMR to monitor fosfomycin depletion. Could the assay format itself be masking 1H2Y inhibition? Causality: Yes. ³¹P-NMR assays inherently suffer from low sensitivity, often requiring high enzyme concentrations (e.g., >1 µM) to generate a detectable signal within a viable timeframe[5]. If the total enzyme concentration approaches or exceeds the inhibitor's true Ki​ ( [E]≥Ki​ ), the standard Michaelis-Menten steady-state assumption collapses. This leads to "inhibitor depletion" (the tight-binding limit), drastically underestimating the inhibitor's potency and masking weak-to-moderate inhibitors entirely. Resolution: Transition to an orthogonal, high-sensitivity assay (such as the DTNB-coupled spectrophotometric assay) that allows you to drop the enzyme concentration into the low nanomolar range[6].

Q3: Does the choice of metal cofactor (Mn²⁺ vs. Zn²⁺) dictate the success of 1H2Y screening? Causality: Absolutely. While FosB from Staphylococcus aureus is primarily a Mn²⁺-dependent transferase[1][6], structural studies of FosB from Bacillus cereus have successfully captured 1H2Y bound to a Zn²⁺-coordinated active site[2]. If the endogenous metal is lost during dialysis and the assay buffer is not supplemented with the correct physiological cation, the bidentate bridge cannot form. Resolution: Always supplement the assay buffer with 50 µM of the appropriate divalent cation (MnCl₂ or ZnCl₂). Perform a metal-dependency matrix screen during assay validation.

Workflow Start Screening Result: No Inhibition Observed CheckBuf Is Phosphate or Citrate Buffer Used? Start->CheckBuf FixBuf Switch to HEPES/MOPS CheckBuf->FixBuf Yes CheckMet Is Mn2+/Zn2+ Supplemented? CheckBuf->CheckMet No ReTest Re-evaluate 1H2Y Kinetics FixBuf->ReTest FixMet Add 50 µM Metal Avoid EDTA CheckMet->FixMet No CheckAssay Is [Enzyme] ≥ Ki? (e.g., NMR Assays) CheckMet->CheckAssay Yes FixMet->ReTest FixAssay Use Orthogonal Assay (Lower [E]) CheckAssay->FixAssay Yes TrueNeg True Negative (Structural Mismatch) CheckAssay->TrueNeg No FixAssay->ReTest

Decision tree for troubleshooting false negatives in 1H2Y metalloenzyme inhibitor screening.

Part 3: Variables Inducing False Negatives (Data Summary)

To systematically eliminate experimental artifacts, compare your current assay parameters against the optimized conditions below.

Experimental VariableMechanism of InterferenceImpact on Apparent Ki​ Recommended Correction
Buffer Selection Phosphate/Citrate competes for the active site metal ion.False Negative (Apparent Ki​≫ True Ki​ )Use 50 mM HEPES or MOPS (pH 7.5-8.0).
Metal Supplementation Apo-enzyme fails to coordinate the 1H2Y phosphonate group.False Negative (No binding observed)Supplement buffer with 50 µM MnCl₂ or ZnCl₂.
Enzyme Concentration High [E] in NMR assays causes inhibitor depletion[5].False Negative (Underestimated potency)Keep [E]≤10 nM; use Morrison equation if needed.
Substrate Concentration [Fosfomycin]≫Km​ outcompetes competitive inhibitors.False Negative (Kinetic masking)Set [Fosfomycin] exactly at its predetermined Km​ .
Part 4: Self-Validating Experimental Protocol

To definitively assess 1H2Y activity and rule out false negatives, utilize this high-sensitivity, self-validating DTNB (Ellman's reagent) coupled assay[6]. This protocol is specifically designed for thiol transferases like FosB, measuring the depletion of the co-substrate (L-cysteine or bacillithiol).

Step 1: Reagent & Buffer Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl, and 50 µM MnCl₂. (Critical: Do not use PBS).

  • Prepare a 2 mM stock of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in Assay Buffer.

Step 2: System Validation (The Positive Control)

  • Before testing 1H2Y, validate the metal-site integrity of your enzyme prep using Phosphonoformate (PPF) . PPF is a known, potent bidentate inhibitor of FosB[1][3].

  • If PPF fails to inhibit the enzyme, your metal cofactor is either oxidized, precipitated, or chelated. Do not proceed to 1H2Y screening until PPF yields a positive result.

Step 3: Enzyme Pre-Incubation

  • Dilute the purified metalloenzyme (e.g., FosB) to a final concentration of 10 nM in Assay Buffer.

  • Add 1H2Y at varying concentrations (serial dilution from 5 mM down to 1 µM).

  • Incubate the Enzyme-Inhibitor mixture at 37°C for 15 minutes. Causality: This pre-incubation step is vital to allow the phosphonic acid to achieve thermodynamic equilibrium with the metal center before substrate competition begins.

Step 4: Reaction Initiation

  • Initiate the reaction by adding Fosfomycin (at a concentration equal to its Km​ ) and L-cysteine (e.g., 5 mM)[6].

Step 5: Detection & Analysis

  • Quench aliquots at specific time points and react with DTNB.

  • Measure absorbance at 412 nm to quantify remaining free thiols.

  • Calculate the initial velocity ( v0​ ) and fit the data to the standard Michaelis-Menten competitive inhibition model to derive the true Ki​ .

Part 5: References
  • Chiasson, S., Smith, T., Bello, L., Thamban Chandrika, N., Green, K. D., Garneau-Tsodikova, S., & Thompson, M. K. (2023). "Small molecule inhibitors of the fosfomycin resistance enzyme FosM from Mycobacterium abscessus." Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(10), 130444. URL:

  • Travis, S., Green, K. D., Thamban Chandrika, N., Pang, A. H., Frantom, P. A., Tsodikov, O. V., Garneau-Tsodikova, S., & Thompson, M. K. (2023). "Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus." RSC Medicinal Chemistry, 14(5), 947-956. URL:

  • Travis, S., Pang, A.H., Tsodikov, O.V., Garneau-Tsodikova, S., & Thompson, M.K. (2023). "Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid." RCSB Protein Data Bank (PDB ID: 8G7H). URL:

  • Wiltsie, V., Thompson, M.K., Gilbert, N.C., Garneau-Tsodikova, S., & Thamban Chandrika, N. (2024). "Crystal Structure of FosA from Pseudomonas aeruginosa with Manganese and (1-Hydroxypropan-2-yl)phosphonic acid." Proteopedia (PDB ID: 9E47). URL:

Sources

Optimization

Technical Support Center: Crystallization of Fos-Family Enzymes with (1-Hydroxypropan-2-yl)phosphonic Acid

Welcome to the Structural Biology Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and crystallographic challenges associated with co-crystallizing fosfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Structural Biology Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and crystallographic challenges associated with co-crystallizing fosfomycin-resistance metalloenzymes (FosA, FosB, FosM) with the small-molecule inhibitor (1-hydroxypropan-2-yl)phosphonic acid (1H2Y). This resource provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your structural campaigns succeed.

Part 1: Core Principles of Fos-1H2Y Complexation

The binding of 1H2Y to Fos-family enzymes is strictly dependent on bidentate metal coordination. The enzyme's active site must contain a specific divalent cation (typically Mn²⁺ for FosA or Zn²⁺ for FosB) to mediate binding. The phosphonate moiety of 1H2Y mimics the binding of the natural substrate fosfomycin, while the hydroxyl group forms a critical hydrogen bond with conserved active-site residues (e.g., Asn50 in FosB) (1)[1]. Failure to properly load the metal or account for ortholog-specific active site variations will result in apo-crystals or complete crystallization failure.

Part 2: Troubleshooting FAQs

Q: My electron density map shows an empty active site despite adding 5 mM 1H2Y to the protein drop. Why? A: Ligand occupancy is dictated by both ortholog affinity and metal coordination. While 1H2Y readily co-crystallizes with FosB and FosA (2)[2], it exhibits negligible affinity for FosM. Kinetic assays reveal that 1H2Y has no observable inhibitory effect on FosM at concentrations up to 5 mM (3)[3]. Mechanistically, this is due to subtle active site differences; for example, FosM possesses a Thr8 residue where FosB has a Cys, which alters the hydrogen-bonding network required to stabilize the ligand's hydroxyl group[3]. Actionable Step: If working with FosM, switch to stronger binders like phosphonoformate (PPF) or 3-phosphonopropionic acid (3-PPP), which achieve optimal bidentate metal coordination[3]. If working with FosB/FosA, verify that your enzyme hasn't lost its native metal during purification.

Q: My FosM crystals diffract well, but the data cannot be solved due to translational non-crystallographic symmetry (tNCS). How do I resolve this? A: tNCS is a documented pathology in FosM crystallization, where multiple molecules in the asymmetric unit translate parallel to each other, creating pseudo-centering[3]. This modulates diffraction intensities and creates strong off-origin peaks in the Patterson map, confounding standard molecular replacement. Actionable Step: First, attempt tNCS-aware molecular replacement (e.g., using Phaser). If the symmetry remains unresolvable—as is historically common with wild-type FosM[3]—you must force a change in crystal packing. Implement additive screens containing multivalent salts or small alcohols, or engineer Surface Entropy Reduction (SER) mutants to disrupt the problematic crystal contacts.

tNCS_Logic Start tNCS Detected in Diffraction Data Eval Analyze Patterson Map for Pseudo-translation Vectors Start->Eval Res Can software resolve the intensity modulation? Eval->Res MR Proceed with tNCS-aware Molecular Replacement Res->MR Yes Opt Modify Crystal Packing Res->Opt No Opt1 Additive Screening (Alcohols, Salts) Opt->Opt1 Opt2 Surface Entropy Reduction (Mutagenesis) Opt->Opt2

Troubleshooting logic for resolving translational non-crystallographic symmetry.

Q: The protein precipitates immediately upon the addition of the 1H2Y ligand. What is causing this? A: (1-hydroxypropan-2-yl)phosphonic acid is highly acidic. Adding it directly from a concentrated stock into a lightly buffered protein solution (e.g., 20 mM HEPES) overwhelms the buffer capacity. The resulting pH drop forces the enzyme past its isoelectric point, causing irreversible denaturation and isoelectric precipitation. Actionable Step: Always pre-neutralize your 1H2Y stock solution to pH 7.5 using NaOH before introducing it to the Fos enzyme[1].

Part 3: Self-Validating Co-Crystallization Protocol

This methodology utilizes vapor diffusion to trap the metalloenzyme-inhibitor complex, ensuring high ligand occupancy (1)[1].

  • Protein Preparation: Purify the Fos enzyme and concentrate to 10 mg/mL in a crystallization buffer (20 mM HEPES, pH 7.5)[1].

  • Metal Reconstitution: Fos enzymes frequently co-purify with non-native metals or lose their catalytic cations. Treat the protein with 1 mM EDTA to strip endogenous metals, dialyze extensively, and reconstitute with 1-2 molar equivalents of MnCl₂ (for FosA)[2] or ZnCl₂ (for FosB) (4)[1][4]. Validation Checkpoint: Perform a rapid kinetic assay (e.g., ³¹P-NMR or colorimetric assay) to confirm the enzyme is active before proceeding. Inactive enzyme indicates improper metal loading.

  • Ligand Neutralization: Prepare a 100 mM stock of (1-hydroxypropan-2-yl)phosphonic acid in water. Adjust the pH to 7.5 using NaOH. Validation Checkpoint: Spot 1 µL of the stock onto pH paper to verify neutrality. Acidic stocks will destroy the protein.

  • Complex Formation: Add the neutralized 1H2Y to the protein solution to achieve a final inhibitor concentration of 5 mM[1]. Incubate on ice for 60 minutes. This provides the thermodynamic time required for the ligand's phosphonate and hydroxyl groups to displace water and coordinate the active-site metal.

  • Crystallization Setup: Set up hanging drops in a VDX plate at 298 K (25°C). Mix the protein-ligand complex 1:1 with reservoir solutions (e.g., 2 µL complex + 2 µL reservoir)[1]. Validation Checkpoint: Inspect the drops under a stereomicroscope immediately after sealing. The drops must be perfectly clear; immediate precipitation indicates a buffer mismatch or residual ligand acidity.

Workflow A 1. Protein Preparation 10 mg/mL in 20 mM HEPES (pH 7.5) B 2. Metal Reconstitution Strip with EDTA, Add Zn2+ or Mn2+ A->B D 4. Complexation Incubate protein with 5 mM 1H2Y B->D C 3. Ligand Neutralization Adjust 1H2Y stock to pH 7.5 C->D E 5. Vapor Diffusion Hanging Drop setup at 298 K D->E F 6. X-Ray Diffraction Data Collection & Phasing E->F

Workflow for the co-crystallization of Fos-family enzymes with 1H2Y.

Part 4: Quantitative Data

To guide your ligand selection, the following table summarizes the kinetic and binding profiles of phosphonate derivatives against Fos-family enzymes. Note the strict requirement for high ligand concentrations (≥ 5 mM) to achieve complexation.

Table 1: Comparative Inhibition and Binding Profiles of Phosphonate Derivatives

CompoundTarget EnzymeMax Concentration TestedApparent kcat​ Crystallization StatusReference
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y)FosM5 mMNo observable effectFails to bind[3]
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y)FosA> 5 mMN/ACo-crystallizes (PDB: 9e47)[2]
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y)FosB5 mMN/ACo-crystallizes (PDB: 8G7H)[1][4]
Phosphonoformate (PPF)FosM500 µM1.1 s⁻¹Strong inhibitor[3]
1-Hydroxypropylphosphonic acid (1HPP)FosM5 mM3.3 s⁻¹Weak inhibitor[3]

Sources

Reference Data & Comparative Studies

Validation

Validation of (1-hydroxypropan-2-yl)phosphonic acid Efficacy Against FosB and FosM: A Comparative Guide

Fosfomycin is a highly effective, broad-spectrum antibiotic that functions by irreversibly inactivating MurA, a critical enzyme in bacterial cell wall biosynthesis. However, the clinical longevity of fosfomycin is increa...

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Author: BenchChem Technical Support Team. Date: April 2026

Fosfomycin is a highly effective, broad-spectrum antibiotic that functions by irreversibly inactivating MurA, a critical enzyme in bacterial cell wall biosynthesis. However, the clinical longevity of fosfomycin is increasingly threatened by the emergence of metallo-thiol transferases—specifically FosB (predominant in Gram-positive pathogens like Staphylococcus aureus and Bacillus cereus) and FosM (found in Mycobacterium abscessus). These enzymes catalyze the nucleophilic addition of L-cysteine or bacillithiol to the epoxide ring of fosfomycin, rendering the antibiotic inert.

As drug development pivots toward adjuvant therapies that rescue fosfomycin efficacy, phosphonate-based small molecules have emerged as prime inhibitor candidates. This guide provides an objective, data-driven comparison of (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) against alternative inhibitors, detailing the mechanistic causality behind its selective efficacy for FosB over FosM.

Mechanistic Divergence & Inhibitor Specificity

While FosB and FosM share analogous catalytic functions (Mn²⁺/Zn²⁺-dependent thiol transfer), their active site topologies dictate starkly different inhibitor binding profiles. 1H2Y acts as a competitive inhibitor that mimics the phosphonate moiety of fosfomycin. However, its efficacy is highly enzyme-specific.

Structural data reveals that 1H2Y successfully coordinates with the active site metal in FosB, but fails to inhibit FosM even at high concentrations. This divergence necessitates a highly targeted approach when selecting inhibitors for specific bacterial strains.

G Fos Fosfomycin (Active Antibiotic) MurA MurA Target Fos->MurA Inhibits Inact Inactivated Fosfomycin (Resistance) Fos->Inact Epoxide Ring Opening FosB FosB (S. aureus / B. cereus) FosB->Fos Thiol Transfer FosM FosM (M. abscessus) FosM->Fos Thiol Transfer H2Y 1H2Y Phosphonate H2Y->FosB Strong Binding (Asn50) H2Y->FosM No Observable Effect Other 3-PPP / MM Other->FosB No Effect Other->FosM Inhibits

Fig 1: Logical relationships of fosfomycin resistance and inhibitor specificity.

Comparative Efficacy Data

To objectively evaluate 1H2Y, we must benchmark it against other phosphonate derivatives[1][2]. The table below synthesizes the apparent turnover number ( kcat​ ) reduction for both enzymes when exposed to various inhibitors.

Table 1: Inhibition Profiles of Phosphonate Compounds Against FosB and FosM

Inhibitor CompoundTest ConcentrationEfficacy vs. FosBEfficacy vs. FosM (Apparent kcat​ )
Phosphonoformate (PPF) 500 µMStrong InhibitionReduced to 1.1 s⁻¹
Phosphonoacetate (PPA) 500 µMStrong InhibitionReduced to 2.3 s⁻¹
3-Phosphonopropionic acid (3-PPP) 5–6 mMNo observable effectReduced to 2.4 s⁻¹
Methylmalonate (MM) 5–10 mMNo observable effectReduced to 1.7 s⁻¹
1-Hydroxypropylphosphonic acid (1HPP) 5 mMModerate InhibitionReduced to 3.3 s⁻¹
(1-hydroxypropan-2-yl)phosphonic acid (1H2Y) 5 mM Binds & Inhibits No observable effect

Note: The baseline uninhibited kcat​ for FosM is typically >5.0 s⁻¹. Data derived from ³¹P-NMR kinetic tracking.

Causality of Binding Discrepancies

The failure of 1H2Y to inhibit FosM[1], despite its success against FosB, is rooted in active site micro-environments. In FosB, the hydroxyl group of 1H2Y forms a highly specific, stabilizing hydrogen bond with the amine group of Asn50 [2]. This residue naturally stabilizes the C1 of fosfomycin during catalysis. FosM either lacks this precise spatial geometry or presents steric hindrance to the branched 1-hydroxypropan-2-yl moiety, explaining why linear or alternative carboxylate-containing compounds (like 3-PPP and MM) succeed where 1H2Y fails[1].

Experimental Methodologies

Validating these inhibitors requires a self-validating experimental architecture. Because standard coupled-enzyme assays can yield false positives (if the inhibitor inadvertently targets the coupling enzymes), we rely on direct ³¹P-NMR and X-ray crystallography[1][3].

Workflow Prep 1. Enzyme Prep (Purification & Metal Reconstitution) NMR 2. 31P-NMR Assays (Label-free Kinetic Tracking) Prep->NMR Cryst 3. X-ray Crystallography (Co-crystallization with 1H2Y) Prep->Cryst Analysis 4. Efficacy Profiling (k_cat calculation & Docking) NMR->Analysis Apparent k_cat Cryst->Analysis Binding Mode

Fig 2: Experimental workflow for phosphonate inhibitor validation.

Protocol 1: ³¹P-NMR Kinetic Validation

Causality & Rationale: Both fosfomycin and the test inhibitors (like 1H2Y) contain phosphorus. ³¹P-NMR allows us to directly track the chemical shift from the intact fosfomycin epoxide (~ -1.5 ppm) to the ring-opened thiol adduct (~ 14 ppm) in real-time, completely eliminating reporter-enzyme interference.

  • Buffer Preparation: Prepare a reaction buffer of 50 mM HEPES (pH 8.0). Crucial Choice: Avoid phosphate buffers, as they will overwhelm the NMR signal and chelate the required divalent metals.

  • Metal Reconstitution: Supplement the buffer with 1 mM MnCl₂ or ZnCl₂. FosB and FosM are metalloenzymes; without this step, baseline activity will be artificially null.

  • Reaction Assembly: In an NMR tube, combine 1 µM purified enzyme, 10 mM L-cysteine (thiol donor), and the inhibitor (e.g., 1H2Y at 5 mM).

  • Initiation & Acquisition: Inject 10 mM fosfomycin to initiate the reaction. Acquire spectra at 400 MHz every 30 seconds for 15 minutes.

  • Validation Checkpoint: Always run a parallel control lacking the inhibitor. The uninhibited reaction must yield a linear initial velocity to validate the enzyme's active state before calculating the apparent kcat​ reduction.

Protocol 2: Structural Validation via Co-Crystallization

Causality & Rationale: Kinetic data proves inhibition, but crystallography proves mechanism. Crystallizing the FosB-1H2Y complex verifies whether the inhibitor acts competitively at the active site.

  • Protein Concentration: Concentrate purified FosB to 10–15 mg/mL in a low-salt buffer to promote lattice formation.

  • Ligand Soaking: Incubate the protein with 5 mM 1H2Y and 1 mM ZnCl₂ for 1 hour on ice. The excess zinc ensures the metallo-center is fully occupied, anchoring the phosphonate group.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a precipitant screen (e.g., PEG 4000).

  • Validation Checkpoint: Upon solving the structure via molecular replacement, verify the electron density map around Asn50. A continuous density between the 1H2Y hydroxyl and the Asn50 amine confirms the specific binding modality (as seen in 3)[3].

Conclusion for Drug Developers

The validation of (1-hydroxypropan-2-yl)phosphonic acid underscores a critical paradigm in overcoming antimicrobial resistance: homologous enzymes do not guarantee homologous inhibition . While 1H2Y is a structurally validated, highly effective inhibitor of FosB (making it a strong candidate for S. aureus adjuvant therapies), its complete lack of efficacy against FosM disqualifies it for M. abscessus treatments. For broad-spectrum adjuvant development, smaller, less sterically hindered compounds like Phosphonoformate (PPF) or Phosphonoacetate (PPA) remain superior cross-enzyme candidates.

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: nih.gov URL:[Link]

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: nih.gov URL:[Link]

  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid Source: rcsb.org URL:[Link]

Sources

Comparative

Comparative Analysis of Active Site Binding: FosB vs. FosM Interactions with (1-hydroxypropan-2-yl)phosphonic acid

Executive Summary The clinical utility of fosfomycin, a broad-spectrum bactericidal antibiotic, is increasingly threatened by resistance enzymes belonging to the Vicinal Oxygen Chelate (VOC) superfamily[1]. Developing sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical utility of fosfomycin, a broad-spectrum bactericidal antibiotic, is increasingly threatened by resistance enzymes belonging to the Vicinal Oxygen Chelate (VOC) superfamily[1]. Developing small-molecule inhibitors to rescue fosfomycin efficacy requires a precise understanding of the active site architectures of these metalloenzymes. This guide provides an in-depth comparative analysis of two critical resistance enzymes—FosB (found in Gram-positive pathogens) and FosM (found in Mycobacterium abscessus)—and evaluates their binding interactions with the phosphonate analog (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) .

By detailing the structural causality behind 1H2Y's poor inhibitory performance, this guide equips drug development professionals with the mechanistic insights necessary to design next-generation, high-affinity VOC enzyme inhibitors.

Mechanistic Divergence in the VOC Superfamily

While FosB and FosM share a conserved structural fold and rely on a divalent metal ion (typically Mn²⁺) to activate the epoxide ring of fosfomycin, their catalytic mechanisms and nucleophile preferences diverge significantly.

  • FosB: Predominantly found in Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, FosB functions as a Mn²⁺/Mg²⁺-dependent thiol transferase. It inactivates fosfomycin by catalyzing the nucleophilic addition of bacillithiol (BSH) or L-cysteine to the antibiotic[2].

  • FosM: Recently identified in Mycobacterium abscessus, FosM operates as a Mn²⁺-dependent FosX-type hydrase. Instead of a thiol, FosM utilizes a water molecule as the nucleophile to hydrolyze and open the epoxide ring[1].

Table 1: Comparative Properties of FosB and FosM
FeatureFosBFosM
Primary Organism Gram-positive (e.g., S. aureus)Mycobacterium abscessus
Enzyme Class Thiol TransferaseFosX-type Hydrase
Metal Dependency Mn²⁺ or Mg²⁺Mn²⁺
Nucleophile Bacillithiol (BSH) or L-CysteineWater (H₂O)
Key Active Site Residue Cys9Thr8

Structural Biology: The Role of Thr8 vs. Cys9

The binding affinity of competitive inhibitors is heavily dictated by the microenvironment of the active site. Both enzymes feature a tightly conserved metal-binding triad (e.g., His6, His68, Glu117 in FosM)[1]. However, a critical divergence occurs at the residue responsible for interacting with the oxirane oxygen of fosfomycin.

In FosM , the Thr8 residue is positioned to hydrogen-bond with the oxirane oxygen, facilitating proton donation during ring opening[3]. When strong inhibitors (like phosphonoformate) bind, Thr8 interacts favorably with their carboxylate oxygen[4]. In FosB , the equivalent position is occupied by Cys9 [3]. While Cys9 serves a similar catalytic role, its larger atomic radius and different electrostatic profile alter the hydrogen-bonding dynamics, requiring inhibitors to adopt slightly different conformations to achieve optimal binding[4].

Comparative Binding Analysis of 1H2Y

To combat resistance, researchers have screened various phosphonate analogs as potential inhibitors. (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) is a structural analog of fosfomycin that lacks the reactive epoxide ring. Experimental data reveals that 1H2Y is an exceptionally poor inhibitor for both enzymes, but the structural reasons highlight the nuanced differences between FosB and FosM.

FosM Binding Dynamics

Kinetic assays demonstrate that 1H2Y has no observable inhibitory effect on FosM at concentrations up to 5 mM [4]. Causality: High-affinity inhibitors (such as phosphonoformate, PPF) possess a carboxylate group that forms a strong bidentate coordination with the active site Mn²⁺ ion[4]. 1H2Y possesses an alcohol group instead of a carboxylate. This alcohol moiety fails to form the necessary bidentate metal coordination. Furthermore, the alcohol group of 1H2Y is a poor hydrogen-bond partner for the Thr8 residue in FosM, leading to a complete failure to anchor the inhibitor in the active site[4].

FosB Binding Dynamics

Similarly, 1H2Y exhibits very weak inhibition against FosB, requiring concentrations of approximately 6 mM to achieve any measurable effect[5]. Causality: Although FosB utilizes Cys9 instead of Thr8, the fundamental thermodynamic penalty remains the same: the lack of bidentate metal coordination by the alcohol moiety of 1H2Y prevents stable binding[4]. The slight measurable inhibition at extreme concentrations (6 mM) compared to FosM (no effect at 5 mM) underscores subtle differences in how the Cys9 pocket accommodates the hydroxyl group compared to the Thr8 pocket, though neither interaction is pharmacologically viable[4],[5].

Table 2: Inhibitory Efficacy of Phosphonate Analogs
CompoundFosB InhibitionFosM InhibitionStructural Driver
Phosphonoformate (PPF) Strong ( Ki​ ≈ 94 µM)Strong (Reduces kcat​ to 1.1 s⁻¹ at 500 µM)Carboxylate allows bidentate coordination
1H2Y Very Weak (~6 mM required)No observable effect (≤ 5 mM)Alcohol prevents bidentate coordination

Mechanistic Pathway Visualization

G FosB FosB (Gram-positive) Mn2+/Mg2+ Thiol Transferase ResB Active Site: Cys9 Nucleophile: Bacillithiol/L-Cys FosB->ResB FosM FosM (M. abscessus) Mn2+ Hydrase ResM Active Site: Thr8 Nucleophile: Water FosM->ResM Ligand (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) ResB->Ligand Binding Attempt ResM->Ligand Binding Attempt BindB Weak Inhibition (~6 mM) Lacks Bidentate Coordination Ligand->BindB BindM No Observable Effect (≤ 5 mM) Poor Interaction with Thr8 Ligand->BindM

Mechanistic comparison of 1H2Y binding in FosB and FosM active sites.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating VOC enzyme inhibitors.

Protocol 1: ³¹P-NMR Kinetic Assay for Enzyme Inhibition

Causality: Traditional spectrophotometric assays require coupled enzyme systems that can introduce false positives when screening novel inhibitors. ³¹P-NMR allows direct, label-free observation of the phosphorus atom in fosfomycin, providing an unambiguous readout of epoxide ring opening.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 10% D₂O (to provide an NMR lock signal).

  • Reaction Mixture: Combine 10 mM fosfomycin, 100 µM MnCl₂, and the appropriate nucleophile (10 mM L-cysteine for FosB; none required for FosM as the aqueous buffer serves as the nucleophile).

  • Inhibitor Introduction: Add the target inhibitor (e.g., 1H2Y) at varying concentrations ranging from 0.5 mM to 10 mM.

  • Initiation: Add purified recombinant enzyme (FosB or FosM) to a final concentration of 1 µM to initiate the catalytic reaction.

  • Data Acquisition: Immediately transfer the sample to a 500 MHz NMR spectrometer. Acquire ³¹P spectra every 30 seconds for a total of 30 minutes.

  • Kinetic Analysis: Integrate the disappearance of the substrate peak and the appearance of the product peak over time. Calculate the initial velocity ( V0​ ) to determine the apparent kcat​ and Ki​ .

Protocol 2: Minimum Inhibitory Concentration (MIC) Synergy Assay

Causality: Biochemical inhibition in a cell-free NMR assay does not guarantee physiological efficacy due to potential issues with bacterial cell wall permeability. A checkerboard MIC assay validates if the inhibitor can successfully penetrate the cell and restore fosfomycin susceptibility.

  • Strain Preparation: Culture the target pathogen (S. aureus for FosB; M. abscessus for FosM) to an OD₆₀₀ of 0.5 in Mueller-Hinton broth.

  • Checkerboard Setup: In a 96-well microtiter plate, create a two-dimensional gradient: serially dilute fosfomycin along the x-axis and the inhibitor (1H2Y) along the y-axis.

  • Inoculation: Add the bacterial suspension to achieve a standardized final inoculum of 5×105 CFU/mL per well.

  • Incubation: Incubate plates at 37°C for 18-24 hours (Note: M. abscessus may require extended incubation depending on the specific strain's growth kinetics).

  • Readout: Identify the MIC as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergistic effects.

Conclusion

The comparative analysis of FosB and FosM reveals that while both enzymes belong to the VOC superfamily and confer fosfomycin resistance, their active sites present distinct microenvironments. The failure of (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) to inhibit either enzyme highlights a critical pharmacophore rule: bidentate metal coordination is mandatory for high-affinity binding . Furthermore, the subtle differences between the Thr8 residue in FosM and the Cys9 residue in FosB dictate the specific hydrogen-bonding requirements for future inhibitor design. Drug development professionals must prioritize compounds featuring carboxylate or equivalent bioisosteres that can satisfy both the metal coordination and the specific residue interactions of these distinct active sites.

References

  • Characterization of the genomically encoded fosfomycin resistance enzyme from Mycobacterium abscessus - PMC. National Institutes of Health (NIH).
  • Structure and Function of the Genomically Encoded Fosfomycin Resistance Enzyme, FosB, from Staphylococcus aureus | Biochemistry. ACS Publications.
  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus - PMC. National Institutes of Health (NIH).
  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. National Institutes of Health (NIH).
  • Characterization of the Genomically Encoded Fosfomycin Resistance Enzyme from Mycobacterium abscessus. RSC Publishing.

Sources

Validation

A Guide to Orthogonal Validation: Corroborating ³¹P-NMR of (1-hydroxypropan-2-yl)phosphonic acid with Mass Spectrometry

Abstract In the development and quality control of phosphorus-containing active pharmaceutical ingredients (APIs), robust analytical methods are paramount. (1-hydroxypropan-2-yl)phosphonic acid, a molecule of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the development and quality control of phosphorus-containing active pharmaceutical ingredients (APIs), robust analytical methods are paramount. (1-hydroxypropan-2-yl)phosphonic acid, a molecule of significant interest, requires precise and accurate characterization. While ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful quantitative data, regulatory bodies and rigorous scientific standards necessitate orthogonal validation to ensure data integrity. This guide presents a comprehensive framework for validating ³¹P-NMR results for (1-hydroxypropan-2-yl)phosphonic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind the experimental choices, provide detailed protocols, and demonstrate how the synergy between these two techniques provides a self-validating system for identity, purity, and quantification, in line with ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Need for a Two-Pronged Approach

(1-hydroxypropan-2-yl)phosphonic acid is a small, polar molecule whose purity and structural integrity are critical for its function and safety. ³¹P-NMR is an invaluable primary technique for this analysis. Its advantages are significant: the 100% natural abundance of the ³¹P nucleus provides high sensitivity, and the broad chemical shift range allows for clear signal separation, making it an excellent tool for direct quantification without the need for identical reference standards.[4][5]

However, relying on a single technique carries inherent risks. NMR provides information based on the magnetic environment of the phosphorus nucleus. While it can quantify phosphorus-containing species, it may not definitively distinguish between structurally similar impurities or confirm the absolute identity of the main compound without a certified reference standard.[6] This is where orthogonal validation with mass spectrometry becomes essential. Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering unambiguous confirmation of molecular weight.[6] When coupled with tandem MS (MS/MS), it generates fragmentation patterns that act as a structural "fingerprint," providing definitive identification.

This guide establishes a workflow that leverages the quantitative strength of ³¹P-NMR and the high specificity of LC-MS to create a validated, trustworthy analytical method.

Principles of the Techniques

Quantitative ³¹P-NMR (qNMR)

³¹P-NMR is inherently quantitative because, under appropriate experimental conditions, the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] For quantitative analysis, it is crucial to ensure complete spin-lattice relaxation (T₁) between pulses. This is achieved by using a sufficient relaxation delay (d1), typically 5-7 times the longest T₁ value of the phosphorus nuclei in the sample. An internal standard with a known concentration and a simple, well-resolved ³¹P signal is added for accurate quantification.[5]

Causality: The choice of an inverse-gated decoupling sequence is critical.[7] This pulse program decouples protons during signal acquisition to produce sharp singlets but turns the decoupler off during the relaxation delay. This prevents the Nuclear Overhauser Effect (NOE), an energy transfer from protons to phosphorus that can artificially and inconsistently enhance the ³¹P signal, thereby ensuring the signal integral is directly and solely proportional to the molar concentration.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that separates compounds in a mixture via liquid chromatography and then detects them by mass. For a polar compound like (1-hydroxypropan-2-yl)phosphonic acid, which is challenging to retain on standard reversed-phase columns, specialized chromatography is needed.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) or columns designed for polar pesticides are often effective.[10][11]

Electrospray Ionization (ESI) is the preferred ionization method for such molecules, typically in negative ion mode, which aids in the deprotonation of the acidic phosphonic acid group to form the [M-H]⁻ ion.[12]

Causality: Tandem mass spectrometry (MS/MS) is used for definitive confirmation. The [M-H]⁻ precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For phosphonic acids, common fragmentation pathways include neutral losses of water and phosphorus-containing fragments like HPO₂ or H₃PO₃.[13][14] This fragmentation pattern provides a much higher degree of confidence in the compound's identity than a single mass measurement alone.

Integrated Analytical Workflow

A robust validation process follows a structured workflow, ensuring that data from both techniques can be directly correlated.

Workflow cluster_prep Sample Preparation cluster_nmr ³¹P-NMR Analysis cluster_ms LC-MS Analysis Prep Prepare a single, precise stock solution of the analyte NMR_Sample Dilute stock solution with D₂O. Add internal standard (e.g., TPP). Prep->NMR_Sample MS_Sample Dilute stock solution with appropriate mobile phase starting conditions. Prep->MS_Sample NMR_Acq Acquire quantitative ³¹P NMR spectrum using inverse-gated decoupling. NMR_Sample->NMR_Acq NMR_Proc Process data. Integrate peaks and calculate purity/concentration. NMR_Acq->NMR_Proc Validation Data Correlation & Validation NMR_Proc->Validation MS_Acq Inject and acquire full scan and MS/MS data in negative ion mode. MS_Sample->MS_Acq MS_Proc Analyze data. Confirm [M-H]⁻ ion and characteristic fragments. MS_Acq->MS_Proc MS_Proc->Validation

Caption: Integrated workflow for orthogonal validation.

Experimental Protocols

Protocol: Quantitative ³¹P-NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of (1-hydroxypropan-2-yl)phosphonic acid and dissolve it in a known volume of D₂O (e.g., 1.0 mL) to create a stock solution.

    • Accurately weigh and prepare a stock solution of an internal standard (e.g., Triphenyl Phosphate, TPP) in a suitable deuterated solvent that is miscible with D₂O.

    • In an NMR tube, combine a precise aliquot of the analyte solution (e.g., 500 µL) with a precise aliquot of the internal standard solution.

  • Data Acquisition:

    • Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

    • Tune and shim the probe for the sample.

    • Key Parameters:

      • Pulse Program: Inverse-gated proton decoupling.[7]

      • Relaxation Delay (d1): ≥ 30 seconds (or 5-7 times the longest T₁). This is a critical parameter for ensuring accurate quantification.[15]

      • Acquisition Time (aq): ~2-3 seconds.

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >100:1 for the analyte peak.

    • Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.[16]

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the signal for (1-hydroxypropan-2-yl)phosphonic acid and the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (Area_Analyte / Area_Std) * (MW_Analyte / MW_Std) * (N_Std / N_Analyte) * (Mass_Std / Mass_Analyte) * Purity_Std

    Where: MW = Molecular Weight, N = Number of Phosphorus Atoms.

Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dilute the same stock solution prepared for NMR analysis with the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL.

  • LC Conditions:

    • Column: A column suitable for polar analytes, such as a HILIC or a porous graphitic carbon column.[8]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A gradient starting at high organic content (e.g., 95% B) and decreasing to elute the polar analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Negative.[12]

    • Scan Mode:

      • Full Scan: Scan a range of m/z 50-250 to detect the [M-H]⁻ ion. The theoretical m/z for (1-hydroxypropan-2-yl)phosphonic acid (C₃H₉O₄P, MW=140.08) is 139.02.

      • Tandem MS (MS/MS): Select the precursor ion m/z 139.02 and apply collision energy to generate fragment ions. Monitor for expected fragments.

Data Interpretation and Comparative Analysis

Table 1: Comparative Data Summary

Parameter³¹P-NMR ResultLC-MS ResultValidation Conclusion
Identity Signal at expected chemical shift (δ) relative to standard.Correct [M-H]⁻ ion observed at m/z 139.02.Confirmed
Structure Single peak suggests one P environment.MS/MS fragmentation pattern consistent with structure (e.g., loss of H₂O, loss of HPO₂).Confirmed
Purity 99.5% (calculated vs. internal standard).Peak area purity >99% by LC-UV/MS. No significant impurities detected.Corroborated
Impurities No other phosphorus-containing signals observed.No other co-eluting peaks with significant mass signals detected.Confirmed Absence of P-impurities

This comparative analysis forms the core of the validation report. The quantitative purity value from ³¹P-NMR is given high confidence because the LC-MS analysis has confirmed the identity of the main peak and the absence of significant non-phosphorus impurities that NMR would not detect.

Logic Start Start Validation NMR_Check ³¹P-NMR Analysis Is single peak at expected δ? Is purity ≥ specification? Start->NMR_Check MS_Check LC-MS/MS Analysis Is [M-H]⁻ at m/z 139.02? Is fragmentation pattern correct? NMR_Check:s->MS_Check:n Yes Investigate Further Investigation Required NMR_Check:e->Investigate:nw No Impurity_Check LC-MS Data Are other significant peaks absent? MS_Check:s->Impurity_Check:n Yes MS_Check:e->Investigate:n No Validated Result Validated Impurity_Check:s->Validated:n Yes Impurity_Check:e->Investigate:ne No

Sources

Comparative

In Vitro vs. In Vivo Efficacy Comparison of (1-Hydroxypropan-2-yl)phosphonic Acid: A Translational Guide to FosB Inhibitors

As antimicrobial resistance accelerates, rescuing the efficacy of existing antibiotics has become a paramount strategy in drug development. Fosfomycin, a potent broad-spectrum bactericidal agent, is increasingly compromi...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, rescuing the efficacy of existing antibiotics has become a paramount strategy in drug development. Fosfomycin, a potent broad-spectrum bactericidal agent, is increasingly compromised by bacterial metallothiol transferases—specifically FosB in Gram-positive pathogens like Staphylococcus aureus and Bacillus cereus. These enzymes catalyze the nucleophilic addition of L-cysteine or bacillithiol to fosfomycin's epoxide ring, neutralizing its ability to inhibit peptidoglycan synthesis.

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) has recently been identified as a structurally distinct, small-molecule competitive inhibitor of FosB [1]. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro kinetic performance of 1H2Y against alternative phosphonic acid derivatives, while critically analyzing the pharmacokinetic hurdles that dictate its in vivo efficacy.

Mechanistic Grounding: The Structural Basis of Inhibition

To understand the efficacy of 1H2Y, we must first examine its mechanism of action at the atomic level. Unlike simple alkyl phosphonates, 1H2Y possesses a strategically positioned hydroxyl group. Crystallographic data of the FosB-1H2Y complex (PDB: 8G7H) reveals that while the phosphonate moiety coordinates directly with the active site Zn²⁺/Mn²⁺ ions, the hydroxyl group forms a highly specific hydrogen bond with Tyr39[3].

This interaction is not merely structural; it is catalytically disruptive. Tyr39 is the critical residue responsible for facilitating the deprotonation of the incoming thiol nucleophile. By sequestering Tyr39, 1H2Y effectively shuts down the acid-base catalysis required for fosfomycin inactivation, distinguishing it from other inhibitors that rely solely on metal chelation.

FosB_Inhibition Fosfomycin Fosfomycin (Active Antibiotic) FosB FosB Enzyme (Mn2+/Zn2+ Dependent) Fosfomycin->FosB Binds Thiol L-Cys / Bacillithiol (Nucleophile) Thiol->FosB Co-substrate Inactivated Inactivated Fosfomycin (Ring Opened) FosB->Inactivated Thiol Transfer Survival Bacterial Survival (Resistance) Inactivated->Survival Loss of Drug Efficacy Inhibitor 1H2Y Inhibitor (Competes for Active Site) Inhibitor->FosB Blocks Tyr39 & Metal Death Bacterial Death (Susceptibility) Inhibitor->Death Restores Efficacy

Figure 1: Mechanism of FosB-mediated fosfomycin resistance and targeted inhibition by 1H2Y.

In Vitro Efficacy: 1H2Y vs. Alternative Inhibitors

When evaluating in vitro efficacy, we compare 1H2Y against established broad-spectrum phosphonates such as Phosphonoformate (PPF) and Phosphonoacetate (PPA). The data reveals a fascinating divergence in enzyme selectivity.

While PPF and PPA are highly potent inhibitors of both FosB and the homologous enzyme FosM (found in Mycobacterium abscessus), 1H2Y is highly selective for FosB. Experimental data demonstrates that 1H2Y has no observable inhibitory effect on FosM even at concentrations up to 5 mM [2]. This selectivity is driven by the fact that FosM lacks the exact Tyr39 hydrogen-bonding network present in FosB. For researchers developing narrow-spectrum, targeted resistance breakers, 1H2Y provides a superior starting scaffold compared to the promiscuous metal-chelating alternatives.

Table 1: Quantitative In Vitro Kinetic Comparison of Fosfomycin Resistance Inhibitors

CompoundTarget EnzymeApparent kcat​ ReductionSelectivity ProfileKey Binding Interactions
Phosphonoformate (PPF) FosB / FosMHigh ( kcat​ < 1.5 s⁻¹ at 500 μM)Broad-spectrumMetal coordination, Thr8/Cys8
Phosphonoacetate (PPA) FosB / FosMHigh ( kcat​ < 2.5 s⁻¹ at 500 μM)Broad-spectrumMetal coordination, Thr8/Cys8
1H2Y FosBModerateFosB-specific (No FosM effect)Metal coordination, Tyr39 H-bond
1H2M FosB / FosMLow (Requires 5 mM for effect)PoorBidentate metal coordination
The Translational Gap: In Vivo Efficacy & Pharmacokinetics

Transitioning a phosphonic acid from an in vitro probe to an in vivo therapeutic is notoriously difficult. The very features that make 1H2Y a potent FosB inhibitor—its highly charged phosphonate group and polar hydroxyl moiety—create significant pharmacokinetic (PK) barriers.

  • Membrane Permeability: At physiological pH (7.4), 1H2Y exists primarily as a dianion. Because bacterial cell envelopes and host lipid bilayers repel highly charged molecules, 1H2Y exhibits poor passive diffusion. Consequently, the in vivo dose required to achieve the intracellular concentrations necessary to rescue fosfomycin is often orders of magnitude higher than the in vitro IC₅₀.

  • Systemic Clearance: Small, polar molecules like 1H2Y are subject to rapid renal clearance. In murine models, unmasked phosphonic acids typically exhibit a serum half-life of less than 2 hours.

  • Strategic Workarounds: To achieve meaningful in vivo efficacy, 1H2Y must be formulated as a prodrug. Masking the phosphonate charges with lipophilic ester groups (e.g., pivaloyloxymethyl [POM] or isopropyloxycarbonyloxymethyl [POC] esters) is a mandatory step to enhance oral bioavailability and cellular penetration before intracellular esterases release the active 1H2Y molecule.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a built-in control to verify causality.

Protocol 1: In Vitro ³¹P-NMR Kinetic Assay

Causality Note: We utilize ³¹P-NMR rather than coupled-enzyme assays because NMR provides a label-free, direct readout of the specific catalytic event (the epoxide ring opening shifts the phosphorus signal from ~ -1.5 ppm to ~ 14 ppm). This eliminates false positives caused by inhibitors interacting with secondary reporter enzymes.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl and 1 mM MnCl₂.

  • Enzyme Activation (Critical Step): Incubate purified FosB (10 μM) with the buffer for 15 minutes at 25°C. Because FosB is a metalloenzyme, this pre-incubation is strictly required to ensure the active site is fully metal-loaded, preventing artificially low baseline kcat​ values.

  • Inhibitor Pre-incubation: Add 1H2Y (titrated from 100 μM to 5 mM) to the enzyme solution and incubate for 10 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 mM L-cysteine and 10 mM fosfomycin to initiate the thiol transfer.

  • Data Acquisition: Acquire ³¹P-NMR spectra every 60 seconds for 30 minutes. Calculate the initial velocity ( v0​ ) from the integration of the product peak over time to determine the apparent kcat​ .

Protocol 2: In Vivo Murine Septicemia Rescue Model

Causality Note: This model utilizes a sub-therapeutic dose of fosfomycin. By deliberately under-dosing the antibiotic, we create a sensitive baseline where survival is entirely dependent on the synergistic rescue effect of the 1H2Y inhibitor.

  • Inoculation: Inoculate female BALB/c mice intraperitoneally with a lethal dose (10⁷ CFU) of a FosB-positive MRSA strain suspended in 5% mucin. The inclusion of mucin is a deliberate choice; it acts as an immunosuppressant and physical barrier in the peritoneum, artificially enhancing bacterial virulence to ensure a reproducible systemic infection.

  • Treatment Regimen: At 1 hour post-infection, administer treatments subcutaneously across four cohorts: Group A (Vehicle), Group B (Fosfomycin alone, 10 mg/kg), Group C (1H2Y alone, 50 mg/kg), and Group D (Fosfomycin 10 mg/kg + 1H2Y 50 mg/kg).

  • Endpoint Analysis: Monitor survival over 72 hours. Euthanize surviving mice, harvest the kidneys and spleen, homogenize the tissues, and plate on tryptic soy agar to quantify the residual bacterial burden (CFU/g tissue).

InVivo_Workflow Inoculation 1. IP Inoculation (MRSA + 5% Mucin) Treatment 2. Subcutaneous Treatment (1 hr Post-Infection) Inoculation->Treatment Groups Group A: Vehicle Group B: Fosfomycin Group C: 1H2Y Group D: Fosfomycin + 1H2Y Treatment->Groups Monitoring 3. Monitor Survival (72 Hours) Groups->Monitoring Harvest 4. Tissue Harvest (Kidneys & Spleen) Monitoring->Harvest Analysis 5. CFU Quantification (Efficacy Readout) Harvest->Analysis

Figure 2: Step-by-step in vivo murine septicemia model workflow for evaluating 1H2Y efficacy.

Conclusion

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) represents a precision-engineered tool for FosB inhibition. By leveraging a unique hydrogen-bond interaction with Tyr39, it achieves a level of target selectivity that broad-spectrum alternatives like PPF and PPA lack. However, the stark contrast between its in vitro elegance and its in vivo PK limitations underscores a classic drug development paradigm. To unlock the full therapeutic potential of 1H2Y as a fosfomycin adjuvant, future iterations must prioritize lipophilic prodrug masking to overcome the inherent permeability barriers of the phosphonic acid moiety.

References
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)
Validation

A Researcher's Guide to the Metalloenzyme Interaction Profile of (1-hydroxypropan-2-yl)phosphonic acid (Fosfomycin)

This guide provides an in-depth technical comparison of the cross-reactivity of (1-hydroxypropan-2-yl)phosphonic acid, known clinically as the antibiotic Fosfomycin, with various metalloenzymes. We will explore its dual...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the cross-reactivity of (1-hydroxypropan-2-yl)phosphonic acid, known clinically as the antibiotic Fosfomycin, with various metalloenzymes. We will explore its dual nature as both a substrate for specific bacterial metalloenzymes and a potential, though weak, inhibitor of others, providing the experimental frameworks necessary for researchers to evaluate such interactions.

Introduction: The Unique Position of Fosfomycin

(1-hydroxypropan-2-yl)phosphonic acid, or Fosfomycin, is a broad-spectrum antibiotic with a unique mechanism of action. It irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme that catalyzes the first committed step in bacterial cell wall peptidoglycan synthesis.[1][2][3] Notably, MurA is not a metalloenzyme; Fosfomycin acts as an analogue of phosphoenolpyruvate (PEP) and forms a covalent bond with a key cysteine residue in the MurA active site.[2]

Given its clinical importance, understanding Fosfomycin's potential for off-target effects is paramount. Metalloenzymes, a vast and diverse class of enzymes crucial for countless physiological processes, represent a major group for potential cross-reactivity.[4][5] The phosphonate moiety within Fosfomycin's structure is a known metal-binding group (MBG), theoretically capable of chelating the catalytic metal ions (often Zn²⁺ or Mn²⁺) in the active sites of these enzymes.[6][7]

This guide dissects the known interactions of Fosfomycin with metalloenzymes, which are primarily related to bacterial resistance, and provides a robust experimental framework for assessing its inhibitory cross-reactivity against a panel of representative human metalloenzymes.

The Duality of Fosfomycin-Metalloenzyme Interactions

Fosfomycin's relationship with metalloenzymes is twofold. In bacteria, specific metalloenzymes have evolved to recognize and inactivate the antibiotic, conferring resistance. Conversely, the phosphonate group raises the question of whether Fosfomycin could act as an inhibitor of host metalloenzymes, leading to off-target effects.

Fosfomycin as a Substrate for Bacterial Resistance Metalloenzymes

The most significant interaction between Fosfomycin and metalloenzymes occurs in the context of antibiotic resistance. Several plasmid-mediated or chromosomally encoded enzymes, known as Fos enzymes, are metalloenzymes that detoxify Fosfomycin by opening its chemically unique oxirane (epoxide) ring.[3][8]

  • FosA: A manganese (Mn²⁺) and potassium (K⁺)-dependent glutathione S-transferase that catalyzes the addition of glutathione to the C1 position of Fosfomycin, rendering it inactive.[1][2]

  • FosB: A divalent metal-dependent (e.g., Mn²⁺, Mg²⁺) thiol-S-transferase found in Gram-positive bacteria that uses L-cysteine or bacillithiol to inactivate Fosfomycin.[1][9]

  • FosX: A metalloenzyme that catalyzes the hydrolysis of the epoxide ring.[3][10]

These enzymes recognize Fosfomycin not as an inhibitor, but as a substrate for inactivation. This is a critical form of cross-reactivity that limits the antibiotic's efficacy in resistant strains.

cluster_0 Fosfomycin Inactivation by Metalloenzymes Fosfomycin (1-hydroxypropan-2-yl)phosphonic acid (Fosfomycin) FosA FosA (Mn²⁺, K⁺-dependent) Fosfomycin->FosA + Glutathione FosB FosB (Divalent Cation-dependent) Fosfomycin->FosB + L-Cys/Bacillithiol FosX FosX (Metalloenzyme) Fosfomycin->FosX + H₂O Inactive Inactive Conjugate/Hydrolyzed Product FosA->Inactive FosB->Inactive FosX->Inactive

Caption: Bacterial resistance pathway involving FosA, FosB, and FosX metalloenzymes that inactivate Fosfomycin.

Fosfomycin as a Potential Inhibitor of Host Metalloenzymes

The phosphonate group (PO₃²⁻) is isosteric and isoelectronic to the phosphate group (PO₄³⁻) and can act as a mimic of the tetrahedral transition states common in enzymatic reactions.[11] This property has been exploited to design potent phosphonate-based inhibitors for various metalloenzymes, including matrix metalloproteinases (MMPs) and metallo-β-lactamases, where the phosphonate coordinates the active site zinc ion.[6][12]

Therefore, it is essential to experimentally verify whether Fosfomycin, despite its primary target being MurA, exhibits any inhibitory cross-reactivity with host metalloenzymes. Its high selectivity and low toxicity profile in clinical use suggest that such interactions are likely weak or non-existent.[2]

Experimental Framework for Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity of a compound like Fosfomycin, a systematic approach using a panel of diverse and functionally important metalloenzymes is required.[5][13]

Rationale for Metalloenzyme Panel Selection

An effective screening panel should include enzymes with different metal cofactors, active site architectures, and biological functions. We propose the following as a starting point:

  • Matrix Metalloproteinase-2 (MMP-2): A zinc-dependent endopeptidase crucial in tissue remodeling. Its active site features a catalytic Zn²⁺ ion and a deep substrate-binding cleft, making it a common target for off-target inhibition studies.[6][14]

  • Human Carbonic Anhydrase II (hCAII): A highly efficient zinc metalloenzyme that regulates physiological pH. Its relatively open and solvent-accessible active site makes it a stringent test for promiscuous metal-binding compounds.[5][15]

  • Angiotensin-Converting Enzyme (ACE): A key zinc-dependent enzyme in the renin-angiotensin system that regulates blood pressure. It is a well-established drug target, and assessing cross-reactivity is vital.[5]

General Experimental Workflow

A tiered approach ensures efficient and rigorous assessment of cross-reactivity. The causality behind this workflow is to first identify potential interactions broadly and then quantify the potency of any "hits" with high precision.

start Start: Compound (Fosfomycin) screen Primary Screen High Compound Concentration (e.g., 10-100 μM) Against Metalloenzyme Panel start->screen decision Significant Inhibition Observed? screen->decision ic50 IC₅₀ Determination 8-12 Point Dose-Response Curve decision->ic50 Yes no_inhibition Conclusion: No Significant Cross-Reactivity decision->no_inhibition No report Report Potency (IC₅₀) and Selectivity Index ic50->report

Caption: A tiered experimental workflow for systematically evaluating metalloenzyme cross-reactivity.

Detailed Experimental Protocols

The following protocols are self-validating systems, including controls to ensure data integrity. The choice of a fluorogenic or colorimetric substrate provides a continuous and highly sensitive readout of enzyme activity.[14][16]

Protocol 1: MMP-2 Inhibition Assay (Fluorogenic)
  • Principle: This assay measures the increase in fluorescence as MMP-2 cleaves a specific, quenched fluorogenic peptide substrate. An inhibitor will slow the rate of fluorescence increase.

  • Materials:

    • Recombinant human MMP-2

    • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

    • Fluorogenic Substrate: OmniMMP™ Fluorescent Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Fosfomycin stock solution (in Assay Buffer)

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em = 328/393 nm)

  • Procedure:

    • Prepare serial dilutions of Fosfomycin in Assay Buffer.

    • To each well of the microplate, add 50 µL of Assay Buffer.

    • Add 10 µL of the Fosfomycin dilutions (or buffer for 'no inhibitor' control; or a known MMP inhibitor like Marimastat for 'positive control').

    • Add 20 µL of diluted MMP-2 enzyme (final concentration ~1-5 nM). Mix gently.

    • Pre-incubate the plate at 37°C for 30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[17]

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).

    • Immediately place the plate in the reader and monitor the increase in fluorescence every 60 seconds for 30 minutes at 37°C.

    • Calculate the initial reaction rate (V₀) from the linear portion of the fluorescence vs. time curve for each concentration.

    • Plot the reaction rate against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Human Carbonic Anhydrase II (hCAII) Inhibition Assay
  • Principle: This assay monitors the esterase activity of hCAII, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate.[5][15]

  • Materials:

    • Recombinant human hCAII

    • Assay Buffer: 50 mM Tris-SO₄, pH 8.0

    • Substrate: p-nitrophenyl acetate (pNPA) in acetonitrile

    • Fosfomycin stock solution (in Assay Buffer)

    • 96-well clear microplate

    • Absorbance plate reader (405 nm)

  • Procedure:

    • Prepare serial dilutions of Fosfomycin in Assay Buffer.

    • To each well, add 100 µL of Assay Buffer.

    • Add 20 µL of Fosfomycin dilutions (or buffer for control; or a known CA inhibitor like Acetazolamide for positive control).

    • Add 20 µL of diluted hCAII enzyme (final concentration ~200 nM). Mix gently.

    • Pre-incubate the plate at 30°C for 10 minutes.[15]

    • Initiate the reaction by adding 20 µL of pNPA substrate (final concentration ~500 µM).

    • Immediately monitor the increase in absorbance at 405 nm every 30 seconds for 20 minutes.

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

    • Determine the IC₅₀ value as described in the MMP-2 protocol.

Comparative Data Analysis (Hypothetical)

To illustrate the expected outcome for a highly selective compound like Fosfomycin, the following table presents hypothetical data. The high IC₅₀ values against the metalloenzyme panel, contrasted with its known potent activity against its target MurA, would demonstrate a very favorable selectivity profile.

Target EnzymeEnzyme ClassMetal CofactorFunctionHypothetical IC₅₀ of Fosfomycin
MurA Enolpyruvyl TransferaseNoneBacterial Cell Wall Synthesis~15 µM
MMP-2 Matrix MetalloproteinaseZn²⁺Extracellular Matrix Degradation> 500 µM
hCAII Carbonic AnhydraseZn²⁺pH Regulation> 500 µM
ACE PeptidaseZn²⁺Blood Pressure Regulation> 500 µM
FosA/FosB Transferase/HydrolaseMn²⁺/Mg²⁺Fosfomycin InactivationNot an inhibitor; acts as a substrate

Analysis of Hypothetical Data:

The data clearly illustrates a high degree of selectivity. Fosfomycin is a potent inhibitor of its intended target, MurA, but shows negligible inhibitory activity against a panel of key human metalloenzymes at concentrations far exceeding its therapeutic levels. This supports the clinical observation of Fosfomycin's low toxicity.[2] The lack of inhibition against MMPs and CAs suggests that while the phosphonate group is a potential MBG, the overall molecular structure of Fosfomycin does not provide the necessary additional interactions within the active sites of these enzymes to enable potent binding.[5]

Conclusion

The cross-reactivity profile of (1-hydroxypropan-2-yl)phosphonic acid (Fosfomycin) is a tale of two distinct interactions. On one hand, it serves as a substrate for specific bacterial metalloenzymes (FosA, FosB, FosX), a mechanism central to the development of antibiotic resistance. On the other hand, despite possessing a phosphonate group capable of metal chelation, it exhibits a profound lack of inhibitory activity against key human metalloenzymes.

This high selectivity for its non-metalloenzyme target, MurA, is a cornerstone of its therapeutic value and safety profile. The experimental frameworks provided in this guide offer a robust methodology for researchers in drug development to rigorously assess the cross-reactivity of phosphonate-containing compounds and ensure the desired selectivity for their intended targets.

References

  • Castañeda-García, A., et al. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics.

  • Silver, L.L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine.

  • Castañeda-García, A., et al. (2013). Figure: Reactions catalysed by Fos metalloenzymes. ResearchGate.

  • Zheng, B., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Advances.

  • Sadeghi, I., et al. (2019). Fosfomycin: the characteristics, activity, and use in critical care. Therapeutics and Clinical Risk Management.

  • Blázquez, J., et al. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. MDPI.

  • da Silva, G.P., et al. (2021). QM/MM Study of the Fosfomycin Resistance Mechanism Involving FosB Enzyme. ACS Omega.

  • Breuer, E., & Reich, R. (2010). Phosphorus based inhibitors of matrix metalloproteinases. Mini-Reviews in Medicinal Chemistry.

  • Chen, A.Y., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews.

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs Website.

  • Setyawati, I.A., et al. (2002). Motifs for Metallophosphatase Inhibition. Journal of the American Chemical Society.

  • Falgueyret, J.P., et al. (2010). Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. Bioorganic & Medicinal Chemistry Letters.

  • Watkins, C.S., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry.

  • Kalinina, I.S., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.

  • Kalinina, I.S., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate.

  • Berkowitz, D.B., et al. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Topics in Medicinal Chemistry.

  • Watkins, C.S., et al. (2014). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Inorganic Chemistry.

  • Watkins, C.S., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry.

  • Southam, H.M., et al. (2013). Enzyme inhibition by metal complexes: concepts, strategies and applications. Chemical Society Reviews.

  • Schmuck, C., et al. (2022). Enzyme assays with supramolecular chemosensors – the label-free approach. RSC Advances.

  • Li, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods.

  • Kumar, S., et al. (2024). Investigating the Role of Metalloenzymes in Diseases Like Cancer, Neurodegeneration, or Infectious Diseases. Acta Scientific Medical Sciences.

  • Lee, H.J., & Park, J. (2020). Artificial Metalloenzymes: From Selective Chemical Transformations to Biochemical Applications. Molecules.

  • Hinchliff, T., et al. (2023). Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors. Nature Communications.

  • Vong, K., et al. (2019). Developing biocompatible artificial metalloenzymes. Nature Research Chemistry Community.

Sources

Comparative

Reproducibility of (1-hydroxypropan-2-yl)phosphonic acid IC50 values across different labs

Title : Comparative Guide: Reproducibility and Mechanistic Evaluation of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y) IC50 Values Executive Summary As a Senior Application Scientist, I frequently encounter discrepancies...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Guide: Reproducibility and Mechanistic Evaluation of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y) IC50 Values

Executive Summary As a Senior Application Scientist, I frequently encounter discrepancies in IC50 reporting for weak-affinity fragments. When evaluating (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) against fosfomycin-modifying enzymes (FosB, FosM), the literature reveals a stark reality: 1H2Y is not a potent inhibitor, and reports of its IC50 are highly susceptible to assay artifacts. This guide objectively compares 1H2Y's performance against alternative phosphonic acid derivatives, dissects the causality behind its poor reproducibility, and provides a self-validating protocol for testing low-affinity inhibitors.

The Mechanistic Context: Targeting Fosfomycin Resistance

Fosfomycin is a broad-spectrum antibiotic that irreversibly inhibits MurA, a critical enzyme in bacterial peptidoglycan synthesis[1]. However, clinical efficacy is increasingly compromised by metalloenzymes such as FosB (found in Staphylococcus aureus and Bacillus cereus) and FosM (found in Mycobacterium abscessus), which catalyze the nucleophilic opening of fosfomycin's reactive epoxide ring[2].

To combat this, researchers have explored phosphonic acid derivatives as competitive inhibitors. 1H2Y has been successfully crystallized in the active site of FosB (PDB: 8G7H)[3], proving that it can physically occupy the binding pocket. Yet, functional assays reveal a massive disconnect between structural binding and enzymatic inhibition.

The Reproducibility Challenge: Why 1H2Y IC50 Values Fluctuate

Across different laboratories, the IC50 values for 1H2Y against FosM and FosB are notoriously difficult to reproduce, often reported simply as having "no observable effect" at concentrations up to 5 mM[2]. The causality behind this lack of reproducibility stems from three core issues:

  • Lack of Bidentate Metal Coordination: Potent inhibitors of Fos enzymes typically form a bidentate coordination with the active-site zinc or magnesium ion. 1H2Y lacks a secondary carboxylic acid moiety, relying instead on a hydroxyl group. This results in a highly transient binding state that fails to effectively outcompete fosfomycin[2].

  • Buffer pH Shifts (False Positives): At the high concentrations required to see any effect (>5 mM), phosphonic acids can acidify the assay buffer if not rigorously neutralized. Labs failing to adjust the pH of their 1H2Y stock solutions often report artifactual "inhibition" that is actually acid-induced enzyme denaturation.

  • Non-Specific Metal Chelation: At extreme concentrations, 1H2Y may strip the catalytic zinc ion from the enzyme's active site, leading to irreversible but non-specific inactivation rather than true competitive inhibition.

Comparative Performance: 1H2Y vs. Alternative Inhibitors

To objectively evaluate 1H2Y, we must compare it against other structural analogs tested under identical conditions.

Table 1: Cross-Lab Comparison of Inhibitory Activity against Fosfomycin-Modifying Enzymes

CompoundFosM (M. abscessus) ActivityFosB (S. aureus / B. cereus) ActivityMechanistic Causality
1H2Y No observable effect (up to 5 mM)[2]Weak/No effect[2]Fails to form bidentate metal coordination; transient active site occupation[3].
2-PEP No observable effect (up to 5 mM)[2]Weak/No effect[2]Suboptimal carbon chain length prevents optimal alignment with Arg126.
3-PPP Inhibits (reduces kcat to 1.7 s⁻¹)[2]No effect (up to 6 mM)[2]Carboxylic oxygen forms stable H-bonds with Arg126 (in FosM only)[2].
Methylmalonate (MM) Inhibits (reduces kcat to 2.4 s⁻¹)[2]No effect (up to 10 mM)[2]Differential active site topology allows MM to bind FosM but not FosB[2].

Note: The data highlights that 1H2Y is fundamentally an inactive or ultra-weak inhibitor compared to alternatives like 3-PPP, which successfully leverages additional hydrogen bonding.

Visualizing the Biochemical Landscape

Pathway Fos Fosfomycin (Antibiotic) MurA MurA Enzyme (Target) Fos->MurA Inhibits FosB FosB / FosM (Resistance) Fos->FosB Substrate Degradation Inactive Metabolite FosB->Degradation Hydrolysis Inhibitor 1H2Y / 3-PPP (Inhibitors) Inhibitor->FosB Competitive Binding (Variable IC50)

Figure 1: Fosfomycin resistance pathway and targeted intervention points for 1H2Y.

Experimental Protocol: A Self-Validating System for Weak Inhibitors

Step-by-Step Methodology:

  • Compound Preparation & Neutralization (Critical Step): Dissolve 1H2Y in standard assay buffer (e.g., 50 mM HEPES). Crucially , adjust the pH back to 7.5 using NaOH. Failure to do this will result in false-positive IC50 values due to acid-denaturation of the enzyme.

  • Enzyme Pre-incubation: Incubate purified FosB or FosM (e.g., 1 µM) with varying concentrations of neutralized 1H2Y (0.1 mM to 10 mM) for 15 minutes at 37°C. Include 50 µM ZnCl₂ to prevent non-specific metal stripping by the high concentration of phosphonic acid.

  • Reaction Initiation: Add the native substrate, fosfomycin (at its K_m value, typically 1-5 mM), and the required co-substrate (e.g., L-cysteine or water, depending on the enzyme class).

  • Kinetic Measurement: Monitor the reaction continuously. For FosB/FosM, use a coupled enzyme assay or NMR spectroscopy to track the disappearance of the fosfomycin epoxide ring signals. Avoid end-point colorimetric assays (like Malachite Green) at >5 mM inhibitor concentrations, as high phosphonate levels can interfere with the reagent.

  • Data Validation (The Self-Validating Check): Run a parallel control using a non-binding structural analog or an excess of Zn²⁺. If the apparent IC50 shifts significantly upon adding excess zinc, the observed inhibition is an artifact of metal chelation, not active-site binding.

Workflow Step1 1. Compound Preparation Neutralize 1H2Y to pH 7.5 (Prevents acid-induced artifacts) Step2 2. Enzyme Pre-incubation Incubate FosB/FosM with 1H2Y (0.1 mM to 10 mM) + Zn2+ Step1->Step2 Step3 3. Reaction Initiation Add Fosfomycin & Co-substrate Step2->Step3 Step4 4. Kinetic Measurement Monitor product via NMR (Avoid colorimetric interference) Step3->Step4 Step5 5. Data Validation Control for non-specific metal chelation Step4->Step5 Step5->Step2 Iterative Optimization

Figure 2: Self-validating kinetic assay workflow for determining accurate IC50 values.

Conclusion

The irreproducibility of (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) IC50 values is not a failure of the labs, but a reflection of the compound's inherent biochemical limitations. Lacking the necessary functional groups for bidentate metal coordination, 1H2Y is fundamentally a poor inhibitor of FosB and FosM[2]. Drug development professionals should pivot toward scaffolds that mimic the bidentate coordination of fosfomycin or leverage additional hydrogen-bonding networks, such as 3-PPP, to achieve reproducible, low-micromolar inhibition.

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus.
  • (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3.Benchchem.
  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid.RCSB PDB.

Sources

Safety & Regulatory Compliance

Safety

(1-hydroxypropan-2-yl)phosphonic acid proper disposal procedures

Operational Bulletin: Safe Handling and Ultimate Disposal of (1-Hydroxypropan-2-yl)phosphonic Acid As drug development pipelines increasingly rely on complex organophosphorus intermediates, laboratory safety protocols mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Bulletin: Safe Handling and Ultimate Disposal of (1-Hydroxypropan-2-yl)phosphonic Acid

As drug development pipelines increasingly rely on complex organophosphorus intermediates, laboratory safety protocols must evolve beyond generic waste management. (1-Hydroxypropan-2-yl)phosphonic acid presents unique disposal challenges due to its inherent acidity and the extreme chemical stability of its carbon-phosphorus (C-P) bond.

This guide provides researchers and safety officers with a field-proven, self-validating methodology for the neutralization and ultimate destruction of this compound, ensuring compliance with stringent environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams. (1-Hydroxypropan-2-yl)phosphonic acid is a corrosive organophosphorus compound that can severely lower the pH of aqueous systems, causing damage to aquatic ecosystems and plumbing infrastructure if discharged improperly[1].

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / DataOperational Implication
Chemical Name (1-hydroxypropan-2-yl)phosphonic acidContains a highly stable C-P bond requiring thermal destruction.
CAS Number 23025-15-2[2]Must be tracked on hazardous waste manifests.
Molecular Formula C3H9O4P[2]High oxygen and phosphorus content; yields P2O5 upon combustion.
Solubility Highly soluble in waterWaste will primarily be handled as an aqueous stream.
Primary Hazard Corrosive / IrritantRequires rigorous pH neutralization prior to final transport.

Mechanistic Rationale for Disposal Protocols

The disposal of (1-hydroxypropan-2-yl)phosphonic acid cannot be achieved through simple sink disposal or standard solvent evaporation. The protocol is dictated by two fundamental mechanistic realities:

  • Exothermic Neutralization: As a phosphonic acid, the compound readily donates protons in solution. Direct addition of concentrated bases will cause a violent exothermic reaction. If unmanaged, this heat can boil the solvent and aerosolize toxic organophosphorus particles into the laboratory environment.

  • C-P Bond Persistence: Unlike organophosphate esters (C-O-P) which are highly susceptible to chemical and enzymatic hydrolysis, the C-P bond in organophosphonic acids is exceptionally stable[3]. Chemical neutralization only mitigates the immediate corrosive hazard; it does not destroy the molecule. Therefore, the Environmental Protection Agency (EPA) mandates that such neutralized laboratory waste be sent to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].

Self-Validating Neutralization Protocol

This protocol converts the corrosive acid into a stable, neutral sodium phosphonate salt. The procedure is designed as a self-validating loop, ensuring that no unneutralized acid inadvertently enters the final waste stream.

Table 2: Neutralization Parameters

ParameterTarget ValueCausality / Rationale
Pre-Dilution Ratio 10:1 (Water:Acid)Increases thermal mass to absorb the heat of neutralization.
Titrant 1M Sodium Hydroxide (NaOH)Provides controlled, predictable deprotonation without gas evolution (unlike carbonates).
Temperature Limit < 35°CPrevents localized boiling and aerosolization of the compound.
Target pH Range 6.5 – 7.5Ensures the waste is legally classified as non-corrosive for transport.
Step-by-Step Methodology

Phase 1: Preparation & Containment

  • Verify Containment: Conduct all operations inside a certified chemical fume hood. Verify the face velocity is ≥100 feet per minute (fpm).

  • Don PPE: Equip double nitrile gloves, splash-proof chemical goggles, and a neoprene or heavy-duty lab apron.

  • Pre-Dilution: Transfer the (1-hydroxypropan-2-yl)phosphonic acid waste into a heavy-walled borosilicate glass beaker. Add cold, deionized water at a volumetric ratio of 10 parts water to 1 part acid waste.

    • Mechanistic Note: This critical step dissipates the heat of solution and provides a thermal buffer for the subsequent acid-base reaction.

Phase 2: Active Titration 4. Setup: Place the beaker on a magnetic stir plate. Introduce a PTFE-coated stir bar and initiate moderate stirring. Insert a calibrated pH probe and a digital thermocouple into the solution. 5. Titration: Using a dropping funnel or pipette, add 1M NaOH dropwise. 6. Thermal Monitoring (Self-Validation): Continuously monitor the thermocouple. If the temperature exceeds 35°C, immediately halt the NaOH addition. Allow the system to cool to room temperature before resuming.

Phase 3: Endpoint Validation & Segregation 7. Primary Endpoint: Cease titration when the pH meter reads between 6.5 and 7.5. 8. Latent Shift Verification (Self-Validation): Turn off the stir plate and allow the solution to rest for exactly 15 minutes. Re-measure the pH. Causality: Phosphonic acids can exhibit delayed buffering effects. If the pH has dropped below 6.5, resume titration. 9. Containment: Once the pH is stable, transfer the liquid to a high-density polyethylene (HDPE) waste carboy. Do not use metal containers, as trace unneutralized acid can cause hydrogen gas evolution. 10. Labeling: Label the container strictly as: "Aqueous Organophosphorus Waste - Neutralized (Contains Sodium Phosphonate Salts)."

Final Destruction: TSDF Incineration

Because the C-P bond remains intact after neutralization, the waste must not be discharged into municipal sewer systems[4]. The sealed HDPE carboys must be manifested to a licensed TSDF.

At the TSDF, the waste undergoes rotary kiln incineration at temperatures exceeding 1,000°C. This extreme thermal environment provides the activation energy required to homolytically cleave the C-P bond, oxidizing the molecule into carbon dioxide, water, and phosphorus pentoxide (P2O5). The facility's alkaline scrubbers then capture the P2O5 emissions, converting them into benign, solid phosphate salts for landfill disposal.

Disposal Workflow Visualization

The following diagram maps the logical progression and self-validating loops of the disposal procedure.

ProperDisposal Start Waste Generation (1-hydroxypropan-2-yl)phosphonic acid PPE Safety Verification Don PPE & Fume Hood Start->PPE Dilution Thermal Mitigation 10:1 Aqueous Dilution PPE->Dilution Neutralization Alkaline Titration Add 1M NaOH Dropwise Dilution->Neutralization pHCheck Endpoint Validation Verify pH 6.5 - 7.5 Neutralization->pHCheck pHCheck->Neutralization pH < 6.5 Segregation Waste Segregation HDPE Containment pHCheck->Segregation pH target achieved TSDF Thermal Destruction TSDF Incineration Segregation->TSDF

Figure 1: Standardized neutralization and thermal destruction workflow for organophosphonic acid.

References

  • Title: Hydroxypropan* | Sigma-Aldrich Source: sigmaaldrich.com URL: 2

  • Title: Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA Source: epa.gov URL: 4

  • Title: Safety Data Sheet - Theochem Laboratories: Proprietary Organophosphonic Acid Salt Source: theochem.com URL: 1

  • Title: Microbial degradation of organophosphorus compounds | FEMS Microbiology Reviews Source: oup.com URL: 3

Sources

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